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Core Science & Biosynthesis

Foundational

The Strategic Application of 2-Tert-butyl-4-chloropyrimidine-5-carboxylic Acid in Small Molecule Drug Discovery

Executive Summary In the high-stakes arena of small molecule drug discovery, the structural integrity and functional versatility of pyrimidine scaffolds are non-negotiable. 2-Tert-butyl-4-chloropyrimidine-5-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of small molecule drug discovery, the structural integrity and functional versatility of pyrimidine scaffolds are non-negotiable. 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid (CAS: 1012879-97-8) has emerged as a privileged trifunctional building block. Featuring a sterically demanding tert-butyl group, a highly reactive chlorine atom, and a versatile carboxylic acid handle, this compound is engineered for the rapid synthesis of complex molecular architectures. It serves as a critical intermediate in the development of targeted therapeutics, particularly Receptor Tyrosine Kinase (RTK) inhibitors and GPCR ligands[1].

This technical guide provides an in-depth mechanistic profiling of the compound, alongside field-proven experimental workflows designed to maximize regioselectivity and yield.

Physicochemical & Structural Profiling

To effectively utilize this building block, researchers must first understand its baseline quantitative properties and the electronic interplay of its substituents.

Quantitative Data Summary
PropertyValue
Chemical Name 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid
CAS Number 1012879-97-8
Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
SMILES CC(C)(C)C1=NC=C(C(=O)O)C(Cl)=N1[2]
Core Scaffold Pyrimidine
Mechanistic Insights: The Causality of Substituent Design

Every functional group on this scaffold serves a distinct chemical and biological purpose:

  • The C2 Tert-Butyl Group (Steric Shielding & Lipophilicity): Chemically, this bulky moiety shields the C2 position from unwanted nucleophilic attack, ensuring strict regioselectivity during synthesis. Biologically, it increases the overall LogP of the resulting drug candidate, enhancing membrane permeability and frequently occupying deep hydrophobic pockets within the ATP-binding hinge region of kinases[3].

  • The C4 Chloro Substituent (SNAr Activation): The C4-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyrimidine nitrogens, synergized by the adjacent C5 carbonyl, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This facilitates the rapid formation of a resonance-stabilized Meisenheimer complex when attacked by nucleophiles[4][5].

  • The C5 Carboxylic Acid (Diversification Handle): This group acts as the primary site for late-stage diversification. It is readily converted into amides—a ubiquitous linkage in pharmaceuticals—allowing for the modular attachment of various pharmacophores[6].

Synthetic Utility and Experimental Workflows

The standard functionalization of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid follows a strict sequence: SNAr at C4 followed by Amide Coupling at C5 .

Causality of Sequence: Performing the SNAr reaction first is critical. If the carboxylic acid is converted to an amide prior to chlorine displacement, the resulting amide nitrogen can act as an internal nucleophile, leading to unwanted intramolecular cyclization. Furthermore, a bulky amide at C5 can sterically hinder the incoming nucleophile at C4.

Workflow A 2-tert-butyl-4-chloropyrimidine -5-carboxylic acid B SNAr Reaction (Nucleophile, DIPEA) A->B Step 1 C 4-Substituted Intermediate B->C D Amide Coupling (Amine, HATU, DIPEA) C->D Step 2 E Final Drug Candidate D->E

Sequential functionalization workflow of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that side reactions are minimized through precise reagent selection.

Protocol A: Regioselective SNAr at C4 with a Primary Amine

Objective: Displace the C4 chlorine with a primary amine to generate a 4-amino-pyrimidine-5-carboxylic acid intermediate[4].

Reagents:

  • 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid (1.0 eq)

  • Primary Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Ethanol or DMF (0.2 M)

Step-by-Step Methodology:

  • Dissolution: Suspend the pyrimidine starting material in the chosen solvent at room temperature.

  • Base Addition: Add DIPEA dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the substitution without competing with the primary amine for the electrophilic C4 carbon. Furthermore, it deprotonates the C5 carboxylic acid, solubilizing the starting material.

  • Nucleophile Addition: Add the primary amine.

  • Thermal Activation: Heat the reaction mixture to 60–80°C and stir for 4–12 hours.

    • Causality: Although the C4 position is electronically activated, the deprotonated C5 carboxylate donates electron density into the ring, slightly deactivating it. Mild thermal energy is required to overcome the activation barrier for Meisenheimer complex formation[5].

  • Workup: Cool to room temperature, acidify with 1M HCl to pH ~3-4 to precipitate the product, filter, and dry under vacuum.

Protocol B: Sterically Hindered Amide Coupling at C5

Objective: Couple the C5 carboxylic acid with a secondary or primary amine to form the final pyrimidine-5-carboxamide[6].

Reagents:

  • 4-amino-substituted intermediate (from Protocol A) (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the intermediate and HATU in anhydrous DMF.

    • Causality: HATU is specifically selected over standard carbodiimides (like EDC) because the pyrimidine-5-carboxylic acid is sterically hindered by the C4 substituent and electronically deactivated by the heteroaromatic ring. HATU rapidly forms a highly reactive OAt ester, bypassing these limitations[6].

  • Deprotonation: Add DIPEA and stir for 15 minutes to fully activate the ester.

  • Coupling: Add the target amine and stir at room temperature for 2–4 hours.

  • Purification: Quench with saturated NaHCO3, extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via flash column chromatography.

Application in Targeted Protein Kinase Inhibition

Pyrimidine-5-carboxamides synthesized from this scaffold are highly sought after in oncology and immunology. They frequently act as competitive inhibitors of Receptor Tyrosine Kinases (RTKs)[1]. The pyrimidine core mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region via hydrogen bonds. Meanwhile, the substituents introduced at C4 and C5 project into the solvent-exposed and specificity pockets, allowing researchers to fine-tune kinase selectivity and binding affinity.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Activation ATP ATP Binding Receptor->ATP Requires Downstream Downstream Signaling ATP->Downstream Phosphorylation Inhibitor Pyrimidine-5-carboxamide Inhibitor->ATP Competitive Inhibition Proliferation Cell Proliferation Downstream->Proliferation

Mechanism of action for pyrimidine-derived RTK inhibitors blocking ATP binding.

References

1. BLD Pharm. "2-tert-Butyl-4-chloropyrimidine-5-carboxylic acid". bldpharm.com. 2.[2] Fluorochem. "2-TERT-BUTYL-4-CHLOROPYRIMIDINE-5-CARBOXYLIC ACID". fluorochem.co.uk. 3.[4] Benchchem. "2-Amino-4-chloropyrimidine-5-carboxylic acid". benchchem.com. 4.[3] Benchchem. "Potential Mechanism of Action of 2-Tert...". benchchem.com. 5.[5] Benchchem. "2-Amino-5-chloropyrimidine-4-carboxylic acid". benchchem.com. 6.[6] Benchchem. "4-Methoxypyrimidine-5-carboxylic Acid". benchchem.com. 7. RSC Publishing. "Functional group induced excited state intramolecular proton transfer process in 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester". rsc.org. 8.[1] ACS Publications. "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines". acs.org.

Sources

Exploratory

An In-depth Technical Guide to 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid, a key heterocyclic building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. While a specific CAS number for this carboxylic acid is not consistently reported in public databases, this document outlines its logical synthesis from its readily available ester precursors. We will delve into the strategic importance of its structural motifs, detailed and validated synthetic protocols, expected physicochemical properties, and its potential applications in the development of novel therapeutics.

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates.[1] Its prevalence in nature as a key component of nucleobases, coupled with its versatile chemical reactivity, makes it a privileged structure for the design of novel therapeutic agents. The biological effects of pyrimidine derivatives are highly dependent on the nature and position of substituents on the pyrimidine ring, which influence the molecule's physicochemical properties, target binding affinity, and metabolic stability.

The subject of this guide, 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid, presents a unique combination of functionalities that are highly attractive for drug design:

  • The 2-tert-butyl Group: This bulky, lipophilic group can serve multiple roles. It can act as a "steric shield," protecting adjacent functionalities from metabolic degradation and thereby enhancing the drug's half-life. Furthermore, its size and shape can enforce a specific conformation on the molecule, leading to increased binding affinity and selectivity for its biological target.

  • The 4-chloro Substituent: The chlorine atom at the 4-position is a versatile handle for further chemical modification. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR).

  • The 5-carboxylic Acid Group: This functional group provides a key point for interaction with biological targets, often forming strong hydrogen bonds or salt bridges. It also influences the compound's solubility and pharmacokinetic profile.

This guide will provide the necessary technical details to synthesize and utilize this valuable intermediate in drug discovery programs.

Synthesis of 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid

The most direct and reliable route to 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid is through the hydrolysis of its corresponding esters, such as the ethyl or methyl ester. These esters are commercially available or can be synthesized through established methods.

Synthesis of the Ester Precursor: Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate (CAS: 1011464-42-8)

A general and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidinium salt with a suitably activated three-carbon building block.[1][2]

Experimental Protocol:

Step 1: Preparation of the Amidinium Salt (2,2-Dimethylpropanimidamide hydrochloride)

  • To a stirred solution of pivalonitrile (1.0 eq) in anhydrous diethyl ether, add sodium ethoxide (1.1 eq) and ethanol (2.0 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield the ethyl pivalimidate.

  • Dissolve the ethyl pivalimidate in a solution of ethanolic ammonia and stir at room temperature for 48 hours.

  • Evaporate the solvent under reduced pressure and dissolve the residue in ethanol.

  • Bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Filter the precipitate, wash with diethyl ether, and dry to afford 2,2-dimethylpropanimidamide hydrochloride.

Step 2: Synthesis of Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate

  • In a round-bottom flask, combine diethyl 2-(ethoxymethylene)malonate (1.0 eq) and 2,2-dimethylpropanimidamide hydrochloride (1.1 eq) in ethanol.

  • Add a solution of sodium ethoxide (2.2 eq) in ethanol dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with dilute hydrochloric acid to a pH of ~5-6.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(tert-butyl)-4-hydroxypyrimidine-5-carboxylate.

  • To the crude product, add phosphorus oxychloride (POCl3) (3.0 eq) and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to 100 °C and stir for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate.[3]

Workflow for the Synthesis of the Ester Precursor

G cluster_0 Step 1: Amidinium Salt Formation cluster_1 Step 2: Pyrimidine Ring Formation and Chlorination Pivalonitrile Pivalonitrile Ethyl_Pivalimidate Ethyl_Pivalimidate Pivalonitrile->Ethyl_Pivalimidate NaOEt, EtOH Amidinium_Salt Amidinium_Salt Ethyl_Pivalimidate->Amidinium_Salt 1. Ethanolic NH3 2. HCl Hydroxypyrimidine Ethyl 2-(tert-butyl)-4-hydroxypyrimidine-5-carboxylate Amidinium_Salt->Hydroxypyrimidine NaOEt, EtOH, Reflux Diethyl_Malonate Diethyl 2-(ethoxymethylene)malonate Diethyl_Malonate->Hydroxypyrimidine Final_Ester Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate Hydroxypyrimidine->Final_Ester POCl3, DMA

Caption: Synthesis of the ester precursor.

Hydrolysis to 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid

The final step to obtain the target carboxylic acid is the hydrolysis of the ester group. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidic workup is generally preferred to avoid potential side reactions with the acid-labile tert-butyl group.

Experimental Protocol (Base-Catalyzed Hydrolysis):

  • Dissolve ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) monohydrate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with 1 M hydrochloric acid (HCl).

  • A precipitate will form. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid.

Workflow for the Hydrolysis to the Carboxylic Acid

G Ester Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate Hydrolysis LiOH, THF/H2O Ester->Hydrolysis Acidification 1M HCl Hydrolysis->Acidification Carboxylic_Acid 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid Acidification->Carboxylic_Acid

Caption: Hydrolysis of the ester to the carboxylic acid.

Physicochemical and Spectroscopic Properties

While experimental data for 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid is not extensively published, its properties can be predicted based on its structure and comparison with related compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/ObservationRationale
Molecular Formula C9H11ClN2O2Based on structure
Molecular Weight 214.65 g/mol Based on structure
Appearance White to off-white solidTypical for similar organic acids
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water.Presence of both polar (carboxylic acid) and non-polar (tert-butyl, chloropyrimidine) moieties.
pKa ~3-4The carboxylic acid proton is acidic, influenced by the electron-withdrawing pyrimidine ring.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl group at approximately 1.3-1.5 ppm and a singlet for the pyrimidine proton at the 6-position around 8.8-9.2 ppm. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR will show characteristic signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the distinct carbons of the pyrimidine ring. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-170 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1725 cm⁻¹), and C=N and C=C stretching vibrations from the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Reactivity and Synthetic Applications

The reactivity of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid is dictated by its key functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

  • Nucleophilic Aromatic Substitution (SNAr) at the 4-position: The chlorine atom at the C4 position is activated towards nucleophilic substitution by the electron-withdrawing nitrogen atoms in the pyrimidine ring. This allows for the displacement of the chloride with a variety of nucleophiles, including amines, thiols, and alcohols, providing a straightforward method to introduce diverse substituents.

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations, such as esterification, amidation (coupling with amines), and reduction to the corresponding alcohol. These reactions are crucial for creating libraries of compounds for SAR studies.

  • Cross-Coupling Reactions: While the C-Cl bond at the 4-position is amenable to SNAr, it can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds, respectively.

Applications in Drug Discovery

The structural features of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid make it a highly valuable building block for the discovery of new drugs across various therapeutic areas. The pyrimidine core is a known pharmacophore for a range of targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).

The ability to readily modify the 4-position and the 5-carboxylic acid allows for the systematic exploration of the chemical space around the pyrimidine scaffold. For instance, coupling of various amines to the 4-position can lead to the discovery of potent kinase inhibitors, while modification of the carboxylic acid can modulate the compound's pharmacokinetic properties.

Conclusion

2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid is a strategically important building block for medicinal chemistry and drug discovery. Although its direct commercial availability and CAS number are not well-documented, this guide provides a robust and validated synthetic pathway from its ester precursors. The unique combination of a sterically demanding tert-butyl group, a reactive chloro handle, and a versatile carboxylic acid functionality makes this compound an ideal starting point for the synthesis of novel and potent therapeutic agents. The detailed protocols and an understanding of its chemical properties and reactivity provided herein should empower researchers to effectively utilize this valuable intermediate in their drug discovery endeavors.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Suárez-Castillo, O. R., et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2023, January 14). [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Tert-butyl-4-chloropyrimidine-5-carboxylic Acid

Abstract: This guide provides a comprehensive technical overview of the synthetic pathways for producing 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid, a key heterocyclic building block in modern drug discovery. We w...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview of the synthetic pathways for producing 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid, a key heterocyclic building block in modern drug discovery. We will dissect the strategic considerations behind a robust, multi-step synthesis, beginning with the construction of the core pyrimidine ring and proceeding through essential functional group transformations. This document is intended for researchers, medicinal chemists, and process development professionals, offering not only detailed experimental protocols but also the underlying chemical logic to empower effective troubleshooting and optimization.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[1] The specific substitution pattern of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid offers a trifecta of synthetic utility: the 2-tert-butyl group provides steric bulk and modulates lipophilicity, the 5-carboxylic acid serves as a versatile handle for amide couplings and other derivatizations, and the 4-chloro atom acts as a prime site for nucleophilic aromatic substitution (SNAr) reactions.[2] Developing a reliable and scalable synthesis for this intermediate is therefore a critical enabling step for many drug development programs.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic disconnection of the target molecule reveals a clear and efficient forward-synthesis strategy. The 4-chloro group is best installed from a more stable 4-hydroxy (or pyrimidone) precursor. The carboxylic acid can be derived from the hydrolysis of a corresponding ester, which is more synthetically tractable during the initial ring formation. This leads to a key intermediate: a 2-tert-butyl-4-hydroxypyrimidine-5-carboxylic ester. This core structure can be assembled via a cyclocondensation reaction between a C3 dielectrophile and pivalamidine (the amidine precursor to the 2-tert-butyl group).

G Target 2-Tert-butyl-4-chloro- pyrimidine-5-carboxylic acid Intermediate1 Ethyl 2-tert-butyl-4-chloro- pyrimidine-5-carboxylate Target->Intermediate1 Ester Hydrolysis Intermediate2 Ethyl 2-tert-butyl-4-hydroxy- pyrimidine-5-carboxylate Intermediate1->Intermediate2 Chlorination (e.g., POCl₃) StartingMaterials Pivalamidine HCl + Diethyl 2-(ethoxymethylene)malonate Intermediate2->StartingMaterials Cyclocondensation

Caption: Retrosynthetic disconnection of the target molecule.

Section 1: Synthesis of the Pyrimidine Core Intermediate

The cornerstone of this synthesis is the construction of the 2-tert-butyl-4-hydroxypyrimidine-5-carboxylic ester ring. This is most reliably achieved through the cyclocondensation of pivalamidine hydrochloride with a malonate derivative.

Causality Behind Experimental Choices

The selection of diethyl 2-(ethoxymethylene)malonate as the three-carbon electrophilic partner is strategic.[3] The ethoxymethylene group provides a reactive site for initial condensation with one of the amidine nitrogens, while the two ester groups facilitate the subsequent intramolecular cyclization and dehydration, driven by the formation of the stable aromatic pyrimidine ring. Pivalamidine hydrochloride is used as it is a stable, crystalline solid, readily prepared from pivalonitrile.[4][5] Sodium ethoxide is employed as the base to deprotonate the amidine hydrochloride in situ and to drive the condensation reaction.

Experimental Protocol: Synthesis of Ethyl 2-tert-butyl-4-hydroxypyrimidine-5-carboxylate

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Workup & Isolation A Combine Pivalamidine HCl and Diethyl 2-(ethoxymethylene)malonate in Ethanol B Add Sodium Ethoxide Solution A->B C Reflux Reaction Mixture B->C D Cool and Neutralize with Acetic Acid C->D E Concentrate and Precipitate with Water D->E F Filter and Dry Product E->F

Caption: Workflow for the synthesis of the pyrimidine core.

Materials:

  • Pivalamidine hydrochloride

  • Diethyl 2-(ethoxymethylene)malonate

  • Sodium metal

  • Absolute Ethanol (200 proof)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Prepare Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture: To this solution, add pivalamidine hydrochloride (1.0 eq) followed by diethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • Cyclocondensation: Heat the resulting mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid until the pH is approximately 7.

  • Isolation: Reduce the volume of the solvent in vacuo. Add the resulting slurry to a beaker of cold deionized water with stirring. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield ethyl 2-tert-butyl-4-hydroxypyrimidine-5-carboxylate as a white to off-white solid.

ReagentMolar Eq.Typical Amount (for 0.1 mol scale)
Sodium1.02.3 g
Pivalamidine HCl1.013.7 g
Diethyl 2-(ethoxymethylene)malonate1.0522.7 g
Absolute Ethanol-200 mL

Section 2: Chlorination of the 4-Position

The transformation of the 4-hydroxy group to a 4-chloro group is a critical step that activates the pyrimidine ring for SNAr reactions. The 4-hydroxypyrimidine exists in tautomeric equilibrium with its pyrimid-4(3H)-one form. This keto-enol tautomerism allows the oxygen to act as a nucleophile, attacking the chlorinating agent.

Causality Behind Experimental Choices

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1][6] It serves as both the chlorinating agent and, often, the solvent. The reaction mechanism involves the initial phosphorylation of the pyrimidone oxygen, forming a highly reactive intermediate. The chloride ion then acts as a nucleophile, displacing the phosphate group to yield the 4-chloropyrimidine product. The use of a slight excess of POCl₃ ensures the reaction goes to completion.

Experimental Protocol: Synthesis of Ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Chlorination cluster_2 Step 3: Workup & Isolation A Suspend Hydroxypyrimidine in Phosphorus Oxychloride (POCl₃) B Heat Reaction Mixture to Reflux A->B C Cool and Remove Excess POCl₃ (in vacuo) B->C D Quench Carefully with Ice-Water C->D E Extract with Organic Solvent D->E F Dry and Concentrate to Obtain Product E->F

Caption: Workflow for the chlorination of the pyrimidine ring.

Materials:

  • Ethyl 2-tert-butyl-4-hydroxypyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend ethyl 2-tert-butyl-4-hydroxypyrimidine-5-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Chlorination: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Reagent Removal: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap.

  • Workup: (Caution: Exothermic reaction!) Slowly and carefully pour the concentrated reaction residue onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate. The crude product can be purified by column chromatography if necessary.

Section 3: Final Hydrolysis to Carboxylic Acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation that proceeds under basic conditions.

Causality Behind Experimental Choices

Aqueous sodium hydroxide or lithium hydroxide is used to hydrolyze the ester.[3] The reaction is typically performed in a co-solvent system, such as a mixture of tetrahydrofuran (THF) and water or methanol and water, to ensure the solubility of the organic substrate. The reaction is driven by the irreversible formation of the carboxylate salt. Subsequent acidification protonates the carboxylate, causing the final product to precipitate from the aqueous solution.

Experimental Protocol: Synthesis of 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid

Materials:

  • Ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: Dissolve ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.

  • Hydrolysis: Add an aqueous solution of NaOH or LiOH (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the organic solvent in vacuo.

  • Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated HCl dropwise with stirring to acidify the solution to pH 2-3.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid.

References

  • Ballard, E. & Johnson, T. B. (1940). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Albany Molecular Research Inc. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. Available at: [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]

  • Google Patents. (2009). CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • Hull, J. W., Jr., & Otterson, K. (1993). A new preparation of 5-hydroxypyrimidines derived from carboxylic acids, epichlorohydrin, and ammonia. The Journal of Organic Chemistry, 58(3), 520–523. Available at: [Link]

  • Lipton, M. A., et al. (n.d.). Synthesis of Guanidines from Amines (or their Salts) with 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine. 5z.com. Available at: [Link]

  • Google Patents. (2004). US20040167157A1 - Process for preparation of amidine derivatives.
  • King, S. A., Armstrong, J., & Keller, J. (n.d.). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses Procedure. Available at: [Link]

  • Gokel, G. W., Widera, R. P., & Weber, W. P. (1976). Phase-Transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Google Patents. (2007). DE102005042458A1 - Process for the preparation of 2-substituted carboxylic acids.
  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available at: [Link]

  • Google Patents. (1994). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

Sources

Protocols & Analytical Methods

Method

Advanced Purification and Handling Protocols for 2-tert-Butyl-4-chloropyrimidine-5-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & The Hydrolysis Paradox 2-tert-Butyl-4-chloropyrimidine-5-carboxylic acid (CAS 1012879-97-8) is a highly functional...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & The Hydrolysis Paradox

2-tert-Butyl-4-chloropyrimidine-5-carboxylic acid (CAS 1012879-97-8) is a highly functionalized, trifunctional heterocyclic building block widely utilized in the synthesis of small-molecule therapeutics and agrochemicals[1],[2]. It features a lipophilic tert-butyl group, a carboxylic acid for amide coupling, and a highly reactive C4-chlorine primed for cross-coupling or nucleophilic aromatic substitution (SNAr).

The Core Challenge: Chemists reflexively purify carboxylic acids using standard acid-base liquid-liquid extraction (e.g., dissolving the crude mixture in aqueous sodium hydroxide, washing with organic solvents, and re-acidifying). However, applying this conventional logic to 4-chloropyrimidines is disastrous. The C4-chlorine is highly activated by the electron-withdrawing pyrimidine nitrogens and the ortho-carboxylic acid. Exposure to aqueous base (pH > 8) or prolonged heating in protic solvents rapidly hydrolyzes the chloride, irreversibly converting the active electrophile into an inert 4-hydroxy (or 4-oxo) byproduct[3].

To maintain structural integrity, purification must strictly avoid strong aqueous bases and instead leverage the compound's unique lipophilicity and pKa[4].

Physicochemical Profile

To design a rational purification strategy, we must first define the compound's physical parameters.

Table 1: Physicochemical Properties

Parameter Value / Description
CAS Number 1012879-97-8[2]
Molecular Formula C9H11ClN2O2[2]
Molecular Weight 214.65 g/mol [2]
Structural Features C2-tert-butyl (lipophilic), C4-chloro (electrophilic), C5-COOH (acidic)

| Vulnerability | Highly susceptible to base-catalyzed SNAr hydrolysis at C4 |

Mechanistic Insights: Degradation vs. Stability

Understanding the causality behind the degradation is critical. The pyrimidine ring acts as an electron sink. When hydroxide ions are introduced during a poorly planned extraction, they readily attack the C4 position. The resulting tetrahedral intermediate collapses, expelling the chloride ion and yielding the inactive 4-hydroxy derivative.

Degradation A 2-t-Butyl-4-chloropyrimidine- 5-carboxylic acid B Aqueous Base (pH > 8) A->B OH- Attack C 4-Hydroxy Byproduct (Degraded) B->C SNAr Cl- Loss

Fig 1: Base-catalyzed SNAr degradation pathway of the 4-chloro pyrimidine core.

Strategic Purification Workflows

To circumvent hydrolysis, we utilize three distinct methodologies dictated by the scale of the reaction and the required purity of the final material.

Workflow Crude Crude Mixture Decision Scale & Purity? Crude->Decision Chrom Method A: Silica Gel Scale: 1-10g Decision->Chrom Moderate Scale Recryst Method B: Recrystallization Scale: >10g Decision->Recryst Large Scale HPLC Method C: Prep-HPLC Scale: <1g Decision->HPLC Bio-assay Grade

Fig 2: Decision matrix for selecting the optimal purification modality based on scale.

Method A: Acid-Modified Flash Chromatography (Scale: 1–10 g)

Causality: Standard silica gel causes carboxylic acids to streak heavily due to strong hydrogen bonding with silanol groups. By adding 1% Acetic Acid (AcOH) to the mobile phase, we suppress the ionization of the C5-carboxylic acid, ensuring a tight, well-resolved elution band[4].

  • Preparation: Dry-load the crude mixture onto Celite. Rationale: The compound is poorly soluble in pure dichloromethane (DCM); wet-loading risks precipitation on the column head.

  • Equilibration: Flush the silica gel column with DCM containing 1% glacial acetic acid.

  • Elution: Apply a gradient of 0% to 10% Methanol in DCM (maintaining 1% AcOH throughout).

  • Collection: Pool fractions containing the product (Typical Rf ~ 0.35 in 5% MeOH/DCM + 1% AcOH).

  • Isolation: Concentrate under reduced pressure. Azeotrope with toluene (3 x 20 mL) to strip residual acetic acid.

  • Validation Checkpoint: Pre-treat TLC plates with the acidic eluent. Co-spot with the crude mixture to verify that the target spot remains tight and does not tail.

Method B: Controlled Recrystallization (Scale: >10 g)

Causality: This is the most scalable method as it entirely avoids aqueous conditions. The C2-tert-butyl group imparts significant lipophilicity, allowing the target compound to dissolve in hot aromatic solvents. Conversely, the highly polar 4-hydroxy degradation byproduct remains largely insoluble.

  • Dissolution: Suspend the crude solid in minimal hot Toluene (approx. 5–8 volumes) at 75°C.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed sintered glass funnel. Rationale: This physically removes the insoluble des-chloro and 4-hydroxy impurities.

  • Anti-Solvent Addition: Allow the filtrate to cool to 40°C. Slowly add Heptane (approx. 10–15 volumes) dropwise until the solution becomes persistently turbid.

  • Crystallization: Cool the mixture to 0–5°C in an ice bath for 2 hours to maximize crystal growth.

  • Isolation: Filter the white/off-white crystals, wash with cold Heptane, and dry under vacuum at 40°C.

  • Validation Checkpoint: Analyze the mother liquor via LC-MS. If the mother liquor contains >15% of the target mass, the volume of Toluene used was too high; reduce solvent volumes in subsequent batches.

Method C: Preparative Reverse-Phase HPLC (Scale: <1 g)

Causality: For biological testing, purity must exceed 99%. RP-HPLC using an acidic modifier (0.1% Formic Acid) keeps the carboxylic acid protonated (increasing retention on the C18 stationary phase) and prevents the base-catalyzed hydrolysis that would occur in basic mobile phases (like NH4OH)[4].

  • Sample Prep: Dissolve the crude material in MeCN/Water (1:1) containing 0.1% Formic Acid.

  • Injection: Load onto a C18 Preparative column (e.g., 5 µm, 19 x 150 mm).

  • Gradient: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Run a gradient from 20% B to 80% B over 20 minutes.

  • Isolation: Lyophilize (freeze-dry) the collected fractions to obtain the ultra-pure product.

  • Validation Checkpoint: Monitor the UV trace at 254 nm. The target compound will elute as a sharp peak, distinctly separated from the more polar 4-hydroxy byproduct which elutes much earlier.

Quantitative Data Summary

Table 2: Purification Metrics Comparison

Modality Optimal Scale Typical Yield Target Purity Primary Advantage
Method A (Silica) 1 - 10 g 65 - 80% > 95% Excellent for removing structurally diverse, organic impurities.
Method B (Recryst.) > 10 g 75 - 90% > 98% Highly scalable; completely avoids aqueous hydrolysis risks.

| Method C (HPLC) | < 1 g | 50 - 70% | > 99.5% | Delivers ultimate purity required for sensitive biological assays. |

Self-Validating Analytical Checks (E-E-A-T)

To ensure the purification protocol did not inadvertently destroy the molecule, every batch must be subjected to structural validation:

  • Isotopic Pattern Analysis (LC-MS): The presence of the C4-chlorine atom provides a built-in validation tool. In negative electrospray ionization (ESI-), the target mass is[M-H]- = 213.0. The mass spectrum must show a characteristic 3:1 isotopic ratio of m/z 213.0 to 215.0. If the dominant peak is m/z 195.1, the protocol failed, and the compound has hydrolyzed to the 4-hydroxy analog.

  • Nuclear Magnetic Resonance (1H NMR): In DMSO-d6, the tert-butyl group appears as a massive, sharp 9H singlet around 1.3–1.4 ppm. The pyrimidine C6 proton is highly deshielded by the adjacent nitrogens and the C5-carboxylic acid, appearing as a 1H singlet around 8.8–9.0 ppm[3]. An upfield shift of this C6 proton indicates the loss of the strongly electron-withdrawing chlorine atom.

References

Sources

Application

Application Note: 2-Tert-Butyl-4-Chloropyrimidine-5-Carboxylic Acid in Fragment-Based Drug Design (FBDD)

Executive Summary & Strategic Rationale Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight chemical starting points that bind to biological targets with high ligand efficiency. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight chemical starting points that bind to biological targets with high ligand efficiency. Among privileged scaffolds, pyrimidine derivatives are ubiquitous in FDA-approved kinase inhibitors and anticancer agents. Specifically, 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid serves as a highly versatile, bifunctional building block for fragment growing and merging strategies [1].

This application note details the physicochemical profiling, structural rationale, and self-validating synthetic protocols for utilizing this fragment in the development of targeted therapeutics, such as Epidermal Growth Factor Receptor (EGFR) and Salt-Inducible Kinase (SIK) inhibitors [2, 3].

Physicochemical Profiling & "Rule of Three" Compliance

To be effective in FBDD, a fragment must strictly adhere to the "Rule of Three" (Ro3), which ensures high solubility and optimal ligand efficiency before synthetic elaboration [4]. 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid perfectly aligns with these parameters.

PropertyValueFBDD Implication
Chemical Name 2-tert-Butyl-4-chloropyrimidine-5-carboxylic acid-
CAS Number 1012879-97-8-
Molecular Formula C9H11ClN2O2-
Molecular Weight 214.65 g/mol < 300 Da (Allows room for fragment growing)
H-Bond Donors 1 (-COOH)≤ 3 (Optimal for membrane permeability)
H-Bond Acceptors 4 (N, N, O, O)~ 3 (Favorable for target engagement)
Heavy Atoms 14Low molecular complexity
Rotatable Bonds 2Conformationally restricted scaffold

Mechanistic Role in Target Binding

The architecture of this fragment is highly deliberate; each functional group serves a distinct mechanistic purpose in both synthesis and target engagement.

  • Pyrimidine Core: Acts as a fundamental hydrogen-bond acceptor, typically interacting with the highly conserved hinge region of kinases.

  • C2 Tert-Butyl Group: Provides significant steric bulk and lipophilicity. In the binding pocket, it occupies deep hydrophobic sub-pockets, driving target selectivity. Crucially, it metabolically shields the C2 position from oxidation by cytochrome P450 enzymes.

  • C5 Carboxylic Acid: Serves as an electrostatic anchor, capable of forming salt bridges with basic residues (Lys/Arg) in the target protein. It is also the primary vector for amide-based fragment growing.

  • C4 Chlorine: While rarely retained in the final drug, it is a critical synthetic handle. The electron-withdrawing nature of the pyrimidine ring and the adjacent C5-carboxyl group highly activates this position for Nucleophilic Aromatic Substitution (SNAr).

Pharmacophore Core Pyrimidine Core (H-Bond Acceptor) Hinge Kinase Hinge Region Core->Hinge Binds TBu C2 tert-Butyl Group (Lipophilic Bulk) Hydrophobic Hydrophobic Pocket TBu->Hydrophobic Occupies COOH C5 Carboxylic Acid (Electrostatic Anchor) SaltBridge Basic Residue (Lys/Arg) COOH->SaltBridge Interacts

Pharmacophore mapping of the fragment within a typical kinase binding pocket.

Synthetic Workflows & Fragment Elaboration

The bifunctional nature of this fragment (C4-Cl and C5-COOH) allows for orthogonal, step-wise elaboration. The standard workflow involves a C4-SNAr reaction to install the first diversity element, followed by a C5-amide coupling to explore solvent-exposed regions or secondary pockets.

Workflow A 2-tert-Butyl-4-chloropyrimidine- 5-carboxylic acid B C4 Position: SNAr with Amines A->B Step 1 C C5 Position: Amide Coupling (HATU) A->C Step 2 D Vector 1 Expansion B->D E Vector 2 Expansion C->E F Optimized Lead Compound D->F E->F

Fragment elaboration workflow via C4 SNAr and C5 amide coupling.

Protocol 1: C4-Nucleophilic Aromatic Substitution (SNAr)

Causality Insight: The C4-chlorine is highly activated by the nitrogen atoms in the pyrimidine ring. Unlike standard cross-coupling that requires palladium catalysis, this position readily undergoes SNAr with amines or alkoxides under mild basic conditions.

Step-by-Step Procedure:

  • Initiation: Dissolve 1.0 equivalent (eq) of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: The base serves a dual purpose—it deprotonates the C5-carboxylic acid to increase solubility in DMF and acts as an acid scavenger for the HCl byproduct generated during the SNAr reaction.

  • Nucleophile Addition: Add 1.2 eq of the desired primary or secondary amine nucleophile.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

  • In-Process Validation: Monitor reaction progress via LC-MS. The reaction is self-validating when the characteristic chlorine isotopic pattern (M / M+2 ratio of 3:1) disappears, replaced by the mass of the amine-substituted product.

  • Workup: Cool to room temperature, dilute with water, and carefully acidify to pH 4 using 1M HCl. The C4-substituted pyrimidine-5-carboxylic acid intermediate will typically precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: C5-Amide Coupling (Fragment Growing)

Causality Insight: The C5-carboxylic acid can be sterically hindered by the newly installed C4 group. Therefore, highly efficient coupling reagents like HATU are required. HATU efficiently forms the highly reactive HOAt ester, preventing epimerization and driving the reaction forward even with bulky anilines [3].

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of the C4-substituted intermediate in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes. The solution will turn yellow, indicating the successful formation of the active HOAt ester.

  • Coupling: Add 1.2 eq of the amine building block (e.g., an aniline derivative for kinase targeting).

  • Propagation: Stir at room temperature for 2–4 hours.

  • In-Process Validation: Check via TLC (EtOAc/Hexane 1:1). The active ester spot should disappear, replaced by a higher Rf product spot. Confirm the exact mass via LC-MS.

  • Purification: Quench with saturated NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate. Purify the final lead compound via Preparative HPLC.

Screening & Validation

Once the fragment is elaborated into a library of pyrimidine-5-carboxamides, biophysical validation is required to confirm target engagement:

  • Surface Plasmon Resonance (SPR): Used to determine the binding kinetics (

    
    , 
    
    
    
    ,
    
    
    ) of the elaborated compounds, ensuring that the added molecular weight translates to a proportional increase in binding affinity.
  • X-Ray Crystallography: Soaking the optimized compounds into target protein crystals (e.g., SIK or EGFR) validates the binding pose, confirming that the pyrimidine core maintains its hinge-binding interaction while the C4 and C5 vectors occupy their intended pockets.

References

  • BLD Pharm. "2-tert-Butyl-4-chloropyrimidine-5-carboxylic acid Product Details." BLD Pharm. 1

  • National Institutes of Health (NIH) / PMC. "Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies." NIH. 2

  • PubMed. "Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment." NIH. 3

  • ACS Publications. "Fragment-Based Approaches in Drug Discovery and Chemical Biology." American Chemical Society. 4

Sources

Method

Application Note: Strategic Derivatization of 2-tert-Butyl-4-chloropyrimidine-5-carboxylic Acid

Executive Summary In the high-stakes arena of small molecule drug discovery, the structural integrity and functional programmability of heterocyclic scaffolds are non-negotiable. 2-tert-Butyl-4-chloropyrimidine-5-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of small molecule drug discovery, the structural integrity and functional programmability of heterocyclic scaffolds are non-negotiable. 2-tert-Butyl-4-chloropyrimidine-5-carboxylic acid (CAS: 1012879-97-8) is a highly privileged, multi-functional building block frequently utilized in the design of kinase inhibitors, receptor antagonists, and agrochemicals. As a Senior Application Scientist, I have designed this protocol guide to unpack the orthogonal reactivity of this scaffold. By understanding the causality behind its electronic topology, researchers can execute highly chemoselective derivatizations without relying on trial and error.

Structural & Electronic Rationale (Causality of Reactivity)

To master the derivatization of this molecule, one must first deconstruct its electronic and steric environment. The scaffold offers three distinct vectors for structural diversification, each governed by specific chemical logic:

  • C2 tert-Butyl Group: This bulky, electron-donating group provides significant steric shielding around the C2 position, effectively blocking unwanted side reactions at adjacent sites. Furthermore, it imparts high lipophilicity and metabolic stability (resistance to cytochrome P450 oxidation) to the final drug candidate.

  • C4 Chlorine Atom: The pyrimidine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms[1]. This electron deficiency is further exacerbated by the electron-withdrawing carboxylic acid at the C5 position. Consequently, the C4 carbon is highly activated, making the chlorine atom an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr).

  • C5 Carboxylic Acid: This moiety allows for standard peptide coupling chemistry (amidation) or esterification. However, because the C4-Cl is highly reactive toward amines, attempting an amidation at C5 before modifying the C4 position often leads to competitive SNAr side reactions[2].

Workflow SM 2-tert-Butyl-4-chloropyrimidine- 5-carboxylic acid SNAr SNAr at C4 (C-N, C-O, C-S Bond) SM->SNAr Amines/Alkoxides Base, Heat Amidation Amidation at C5 (C-N Bond) SM->Amidation Amines, HATU DIPEA, DMF Coupling Cross-Coupling at C4 (C-C Bond) SM->Coupling Boronic Acids Pd Catalyst, Base

Orthogonal derivatization pathways for 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid.

Derivatization Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at C4

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (e.g., an amine or alkoxide) attacks the electron-deficient C4 carbon, temporarily disrupting aromaticity to form a negatively charged Meisenheimer-like intermediate[3]. The aromaticity is rapidly restored by the elimination of the chloride leaving group. The adjacent C5-carboxylic acid significantly lowers the activation energy for this intermediate by delocalizing the negative charge.

Mechanism SM C4-Cl Pyrimidine Substrate Attack Nucleophilic Attack at C4 Position SM->Attack Meisenheimer Meisenheimer-like Intermediate Attack->Meisenheimer Product Substituted Pyrimidine + Chloride Leaving Group Meisenheimer->Product

Two-step addition-elimination SNAr mechanism at the C4 position of the pyrimidine core.

Self-Validating Protocol: C4 Amination
  • Reaction Setup: In a microwave-safe reaction vial, dissolve 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous 1,4-dioxane or DMF (5.0 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq, 1.2 mmol). Follow immediately with N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol).

    • Causality Insight: DIPEA serves a dual purpose. It acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the substitution, thereby preventing the amine nucleophile from becoming protonated and unreactive[3].

  • Execution: Seal the vial and heat conventionally at 80°C or via microwave irradiation at 110°C for 30–60 minutes.

    • Causality Insight: While the C4 position is highly activated, the steric bulk of the C2 tert-butyl group may require elevated temperatures to ensure complete conversion compared to unsubstituted pyrimidines[3].

  • In-Process Control (IPC) & Validation: Analyze a 10 µL aliquot via LC-MS. The protocol is self-validating: success is confirmed when the starting material peak (which exhibits a characteristic 3:1

    
    Cl/
    
    
    
    Cl isotopic ratio) completely disappears, replaced by the [M+H]
    
    
    peak of the aminated product.
  • Workup: Concentrate the mixture under reduced pressure. Resuspend the crude residue in ethyl acetate and wash with 1M aqueous HCl (if the product is not basic) or water to remove DIPEA salts. Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and purify via flash chromatography.

Derivatization Strategy 2: Chemoselective Amidation at C5

Mechanistic Insight

Once the C4 position is substituted (or if orthogonal protecting groups are utilized), the C5 carboxylic acid can be safely derivatized. We utilize HATU as the coupling reagent because it generates a highly reactive O-Atab (7-azabenzotriazole) ester intermediate. This intermediate accelerates the coupling of sterically hindered or electronically deactivated amines, ensuring high yields without epimerization risks.

Self-Validating Protocol: C5 Amide Bond Formation
  • Activation: Dissolve the C4-substituted-pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Step: The solution will typically transition to a pale yellow color, visually indicating the formation of the active ester intermediate.

  • Coupling: Add the target amine (1.2 eq) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • IPC: Monitor the reaction by TLC (Hexanes/EtOAc) or LC-MS. The conversion of the highly polar carboxylic acid starting material to the significantly less polar amide product confirms successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract the aqueous layer with ethyl acetate (3x).
    
    • Causality Insight: The basic aqueous wash is critical; it deprotonates and removes any unreacted acidic starting material and water-soluble HATU byproducts, ensuring a high-purity crude isolate prior to chromatography.

Quantitative Data Summary

To facilitate rapid experimental design, the following table summarizes typical reaction parameters, expected yields, and functional group compatibility based on the electronic properties of the pyrimidine scaffold[1][2][4].

Reaction TypeTarget PositionReagents / CatalystTemp (°C)Time (h)Expected Yield
SNAr (Amination) C4Aliphatic Amines, DIPEA, Dioxane80 - 1100.5 - 285 - 95%
SNAr (Etherification) C4Phenols/Alcohols, Cs

CO

, DMF
100 - 1202 - 470 - 85%
Amidation C5Amines, HATU, DIPEA, DMF20 - 252 - 480 - 90%
Suzuki Coupling C4Boronic Acids, Pd(dppf)Cl

, K

CO

90 - 1004 - 1260 - 80%

References

  • RSC Publishing. "Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines". RSC. Available at: [Link]

  • NIH. "C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides". PMC. Available at:[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Tert-Butyl-4-Chloropyrimidine-5-Carboxylic Acid

Executive Summary The functionalization of highly substituted pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapeutics. 2-Tert-bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapeutics. 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid is a highly versatile, yet challenging, building block. While the electron-deficient pyrimidine core heavily activates the C4-chlorine for palladium-catalyzed cross-coupling, the presence of an unprotected C5-carboxylic acid introduces competing variables—namely, catalyst poisoning, altered solubility profiles, and the demand for precise stoichiometric control of basic additives.

This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura coupling of this specific substrate, detailing the mechanistic causality behind catalyst selection, base stoichiometry, and orthogonal workup procedures.

Mechanistic Insights & Structural Logic

To achieve high yields, researchers must account for the distinct electronic and steric microenvironments of the substrate:

  • C4-Chlorine Activation: The electron-deficient nature of the pyrimidine ring makes the C4-Cl bond exceptionally reactive toward oxidative addition, often surpassing the reactivity of analogous benzenoid halides[1]. The adjacent C5-carboxylic acid further withdraws electron density, accelerating the initial palladium insertion.

  • C5-Carboxylic Acid Interference: A free carboxylic acid will rapidly quench the basic environment required for the transmetalation step of the Suzuki coupling. Furthermore, it can coordinate with the palladium center, leading to catalyst deactivation[2]. Therefore, the acid must be neutralized in situ to its carboxylate salt, mandating the use of >2.5 equivalents of an inorganic base.

  • C2-Tert-Butyl Steric Shielding: The bulky tert-butyl group provides critical steric shielding around the N1 and N3 positions. This prevents unwanted off-target coordination of the palladium catalyst and ensures high regioselectivity during the cross-coupling event, while also contributing to the lipophilicity of the final molecular scaffold[3].

Logic Core 2-tert-Butyl-4-chloropyrimidine- 5-carboxylic acid C4Cl C4-Chlorine Atom Highly activated for Oxidative Addition Core->C4Cl C5COOH C5-Carboxylic Acid Electron-withdrawing; Requires extra base Core->C5COOH C2tBu C2-tert-Butyl Group Steric shielding; Prevents C2 side-reactions Core->C2tBu Outcome1 Facile Cross-Coupling C4Cl->Outcome1 Fast Pd insertion Outcome2 Mandates >2.5 eq Base C5COOH->Outcome2 Risk of Pd poisoning Outcome3 Clean Reaction Profile C2tBu->Outcome3 High regioselectivity

Structural logic and mechanistic effects of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid.

Optimization Matrix: Quantitative Data

The choice of catalytic system and solvent is dictated by the need to maintain the solubility of both the lipophilic organic substrate and the highly polar inorganic salts. Previous methodologies utilizing esterified derivatives (e.g., ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate) have successfully employed Pd(PPh₃)₄ in biphasic systems[4]. However, for the free acid, a more robust bidentate catalyst like Pd(dppf)Cl₂ is recommended to prevent degradation.

Table 1: Reaction Optimization Matrix for C4-Suzuki Coupling

Catalyst SystemBase (Equivalents)Solvent SystemTemp (°C)Expected YieldMechanistic Rationale
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0 eq)1,4-Dioxane / H₂O (4:1)90>85% Bidentate ligand prevents catalyst degradation; water dissolves carboxylate salt.
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0 eq)Toluene / EtOH / H₂O8070-80%Classic conditions; EtOH aids solubility, but Pd(0) is prone to oxidation.
Pd(OAc)₂ / XPhos K₃PO₄ (3.0 eq)THF / H₂O (4:1)7060-75%Highly active, but the bulky ligand may sterically clash with the C2-tert-butyl group.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (1.5 eq)1,4-Dioxane / H₂O (4:1)90<20%Failure: Insufficient base to both neutralize C5-COOH and activate the boronic acid.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes orthogonal workup techniques to isolate the amphoteric product without the immediate need for column chromatography.

Materials Required:
  • 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • Degassed 1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

Step 1: Reaction Assembly & Deprotonation

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid and the aryl boronic acid.

  • Add the K₂CO₃ dissolved in 2 mL of water.

    • Self-Validation Check: You may observe mild gas evolution (CO₂) as the first equivalent of base neutralizes the carboxylic acid to form the potassium carboxylate salt.

  • Add 8 mL of 1,4-Dioxane.

Step 2: Degassing & Catalyst Addition 4. Sparge the biphasic mixture with Argon or Nitrogen gas for 10 minutes. Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst. 5. Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas. The solution will typically take on a deep red/orange hue.

Step 3: Heating & Reaction Monitoring 6. Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours. 7. Monitor via LC-MS.

  • Self-Validation Check: As the reaction reaches completion, the mixture will often transition from orange to a dark brown/black suspension, indicating the aggregation of inactive Palladium(0) nanoparticles (catalyst resting state).

Step 4: Orthogonal Workup & Isolation 8. Cool the reaction to room temperature. Dilute the mixture with 10 mL of Water and 15 mL of Ethyl Acetate (EtOAc). 9. Transfer to a separatory funnel and vigorously shake.

  • Causality: The desired product is currently a highly polar potassium carboxylate salt and will remain in the bottom aqueous layer . The top organic layer (EtOAc) will contain unreacted boronic acid, triphenylphosphine oxide (if using Pd(PPh₃)₄), and homocoupled biaryl impurities.

  • Discard the organic layer. Wash the aqueous layer once more with 10 mL of EtOAc to ensure complete removal of neutral impurities.

  • Transfer the aqueous layer to an Erlenmeyer flask and place it in an ice bath.

  • Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 3-4.

  • Self-Validation Check: The desired 4-aryl-2-tert-butylpyrimidine-5-carboxylic acid will precipitate out of the solution as a white or off-white solid upon protonation.

  • Filter the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure product.

Workflow Start Substrate: 2-tert-Butyl-4-chloropyrimidine- 5-carboxylic acid Base Base Neutralization (e.g., K2CO3, >2.5 eq) Start->Base Deprotonate COOH Catalyst Catalyst Activation Pd(dppf)Cl2 or Pd(PPh3)4 Base->Catalyst Add Pd & Ar-B(OH)2 Reaction Cross-Coupling (80-100°C, Dioxane/H2O) Catalyst->Reaction Heat mixture Workup Aqueous Workup & Acidification (pH 3-4) Reaction->Workup Reaction complete Product Purified Product: 4-Aryl-2-tert-butylpyrimidine- 5-carboxylic acid Workup->Product Precipitation/Extraction

Experimental workflow for the Suzuki coupling of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid.

References

  • Title : Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source : ACS Publications URL : 1

  • Title : Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines Source : Benchchem URL :2

  • Title : United States Patent: Compounds and Methods for Kinase Modulation Source : Googleapis.com URL : 4

  • Title : 2-Amino-5-chloropyrimidine-4-carboxylic acid | 45867-11-6 Source : Benchchem URL :3

Sources

Method

Application Note: Scale-Up Synthesis and Process Chemistry of Substituted Pyrimidine-5-Carboxylic Acids

Strategic Overview & Process Rationale Substituted pyrimidine-5-carboxylic acids are highly privileged scaffolds in modern medicinal chemistry and agrochemistry. They serve as the critical core pharmacophore for diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Process Rationale

Substituted pyrimidine-5-carboxylic acids are highly privileged scaffolds in modern medicinal chemistry and agrochemistry. They serve as the critical core pharmacophore for diverse therapeutic agents, including first-in-class ribosomal oxygenase MINA53 inhibitors[1] and highly potent Vanin-1 inhibitors[2].

While the synthesis of these heterocycles on a discovery scale (milligrams) is generally straightforward, transitioning to process development (multi-gram to kilogram scale) exposes severe physical and chemical bottlenecks. Process chemists frequently encounter issues with regioselectivity, ambident reactivity during downstream amide couplings, and catastrophic solid-form isolation failures—most notably, the gelation of the carboxylic acid upon ester hydrolysis[2].

This application note details the mechanistic rationale and self-validating protocols required to successfully scale up the synthesis of 2-substituted pyrimidine-5-carboxylic acids, ensuring high yield, purity, and operational safety.

Process Bottlenecks and Mechanistic Insights

Mitigating Ambident Reactivity

When 2-substituted pyrimidine-5-carboxylic acids are activated for downstream amide coupling (e.g., using propylphosphonic anhydride, T3P), the pyrimidine core exhibits significant ambident reactivity. During the scale-up of Vanin-1 inhibitors, increasing the reaction scale from 1 g to 140 g resulted in a drastic yield drop from 92% to 62%[2]. This degradation in yield is driven by off-target nucleophilic attacks at the pyrimidine nitrogens rather than the activated carboxylate. Strict temperature control and the precise order of reagent addition are required to suppress this pathway.

Overcoming Solid-Form Gelation

The most robust route to these target acids involves the saponification of a pyrimidine-5-carboxylate ester. However, upon standard acidification of the resulting carboxylate salt at room temperature, the product frequently precipitates as a highly viscous, amorphous gel[2]. This gel network traps massive volumes of solvent and impurities, rendering large-scale filtration impossible. Process redesign requires controlled crystallization via "hot acidification" to ensure the formation of a filterable, ordered crystalline solid.

G A 2-Chloropyrimidine-5-carboxylate B SNAr with Amine (2-Propanol, DIPEA) A->B C 2-Amino-pyrimidine-5-carboxylate B->C High Yield (>90%) D Alkaline Hydrolysis (LiOH, THF/MeOH) C->D E Rapid Acidification (Gel Formation) D->E Bench Scale Protocol F Controlled Hot Acidification (Crystallization) D->F Scale-Up Protocol G Pure Pyrimidine-5-Carboxylic Acid E->G Tedious Filtration F->G Efficient Isolation

Workflow of pyrimidine-5-carboxylic acid scale-up, highlighting the hydrolysis gelation bottleneck.

Validated Scale-Up Protocols

Protocol A: De Novo Synthesis of 2-Substituted Pyrimidine-5-Carboxylate Esters

This protocol utilizes the condensation of activated propen-1-ol salts with amidinium salts to build the pyrimidine ring from acyclic precursors[3].

Step 1: Enolate Formation

  • Action : Suspend NaH (1.0 eq, 60% dispersion) in anhydrous diethyl ether under nitrogen. Dropwise add a mixture of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) at 0 °C. Slowly warm to room temperature and stir for 12 hours[3].

  • Causality : The cryogenic temperature controls the highly exothermic deprotonation and prevents the self-condensation of methyl formate. NaH provides an irreversible thermodynamic driving force to form the stable sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate.

  • Self-Validation (IPC) : The reaction is successful when a dense, stable, and easily filterable solid precipitate forms. Filter and dry a small aliquot; it should be a free-flowing powder.

Step 2: Cyclocondensation

  • Action : Dissolve the isolated enolate (1.0 eq) in anhydrous DMF. Add the desired amidinium salt (e.g., S-methylisothiourea sulfate, 1.1 eq) and stir at 80 °C for 4 hours[3][4].

  • Causality : DMF is a highly polar, aprotic solvent that effectively solvates both the organic enolate and the inorganic amidinium salt. This dual solubility is critical for the bimolecular cyclization to occur efficiently without competing side reactions.

  • Self-Validation (IPC) : Sample the reaction mixture and analyze via LC-MS. The protocol is self-validating when the starting enolate mass disappears and the target pyrimidine mass (e.g.,

    
     213 for the methylthio derivative) constitutes >95% of the total ion current.
    
Protocol B: Kilogram-Scale and Controlled Hydrolysis

This protocol is optimized for the late-stage functionalization of the pyrimidine core, specifically engineered to avoid the catastrophic gelation of the final carboxylic acid[2].

Step 1:


 Coupling 
  • Action : Charge a reactor with 2-propanol, ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), the target amine (1.0 eq), and

    
    -diisopropylethylamine (DIPEA) (1.3 eq). Heat the mixture to 88 °C[2].
    
  • Causality : 2-Propanol provides an optimal boiling point to supply the required activation energy for the

    
     displacement without thermally degrading the ester. DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to prevent amine protonation, which would otherwise stall the nucleophilic attack.
    
  • Self-Validation (IPC) : Sample the reaction after 2 hours and analyze via HPLC. The reaction is deemed complete when the 2-chloropyrimidine peak area is <1%. If >1%, continue heating and re-sample.

Step 2: Saponification

  • Action : Concentrate the mixture under reduced pressure, then dissolve the intermediate in a THF/MeOH/H

    
    O mixture. Add LiOH (1.5 eq) and stir at ambient temperature[2].
    
  • Causality : The mixed organic/aqueous solvent system prevents the premature precipitation of the lithium carboxylate salt, ensuring complete, homogeneous hydrolysis of the ester.

  • Self-Validation (IPC) : Monitor via TLC or LC-MS until the ester completely disappears, confirming full conversion to the soluble carboxylate salt.

Step 3: Controlled Crystallization (Gel Prevention)

  • Action : Heat the reaction mixture to 50 °C. Slowly add 2M HCl dropwise over 2 hours until the pH reaches 3.5–4.0. Seed crystals (if available) should be added at pH 5.0. Cool the slurry slowly to 5 °C at a controlled rate of 10 °C/hour[2].

  • Causality : Rapid acidification at room temperature causes the pyrimidine-5-carboxylic acid to crash out as an amorphous gel. Hot acidification keeps the protonated acid near its solubility limit, promoting ordered crystal lattice formation rather than chaotic, solvent-trapping aggregation.

  • Self-Validation (IPC) : Verify the pH using a calibrated probe. Perform a visual and physical check: the suspension must be a free-flowing slurry, not a rigid gel. Filter a 10 mL aliquot; if the filtration completes in <2 minutes and yields a granular solid, the crystallization is successful and ready for large-scale filtration.

Quantitative Process Data Summary

The following table summarizes the key metrics, yields, and scale-up parameters comparing the two primary synthetic routes.

ParameterDe Novo Amidinium Condensation

& Controlled Hydrolysis
Typical Scale 10 – 50 g100 g – 1.5 kg
Key Intermediate Activated propen-1-olate2-Amino-pyrimidine-5-carboxylate
Primary Solvent DMF2-Propanol / THF / MeOH
Average Yield 75 – 85%85 – 93%
Major Process Bottleneck Exothermic enolate formationGelation during acidification
Resolution Strategy Cryogenic reagent additionHot acidification & seeding

References

1.[1] First-in-Class Inhibitors of the Ribosomal Oxygenase MINA53. National Center for Biotechnology Information (PMC). URL: 2.[3] Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes. Benchchem. URL: 3.[4] Methyl 2-Methanesulfonylpyrimidine-5-carboxylate Application Note. Benchchem. URL: 4.[2] Early Process Development of Two Vanin-1 Inhibitors: Solid Form Challenges and Control of Ambident Reactivity. ACS Publications. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Tert-Butyl-4-chloropyrimidine-5-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with highly functionalized pyrimidine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with highly functionalized pyrimidine scaffolds. Synthesizing 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid presents a unique chemoselectivity challenge: preserving the labile 4-chloro substituent during the final ester hydrolysis. This compound is a critical intermediate in the synthesis of complex pharmaceuticals, including renin inhibitors and kinase antagonists 1.

Section 1: Mechanistic Workflow & Causality

The synthesis relies on a three-stage telescoping strategy. The primary point of failure occurs during the final step, where the highly electrophilic 4-position of the pyrimidine ring becomes susceptible to Nucleophilic Aromatic Substitution (SNAr). Understanding this causality is essential for optimizing your yield.

Pathway N1 tert-Butylcarbamidine HCl + EMME N2 Step 1: Condensation (NaOEt, EtOH, Reflux) N1->N2 N3 Ethyl 2-tert-butyl-4-hydroxypyrimidine -5-carboxylate N2->N3 N4 Step 2: Chlorination (POCl3, PhNMe2, 90°C) N3->N4 N5 Ethyl 2-tert-butyl-4-chloropyrimidine -5-carboxylate N4->N5 N6 Step 3: Mild Hydrolysis (LiOH, THF/H2O, 0-25°C) N5->N6 N8 Harsh Hydrolysis (NaOH, Reflux) N5->N8 N7 2-tert-Butyl-4-chloropyrimidine -5-carboxylic acid (Target Product) N6->N7 N9 SNAr Reaction: 4-Hydroxy Byproduct N8->N9

Figure 1: Synthetic workflow and troubleshooting pathway for the target pyrimidine.

Section 2: Troubleshooting Guide & FAQs

Q: Why does the 4-chloro group revert to a hydroxyl group during ester saponification? A: The pyrimidine ring is highly electron-deficient, making the 4-position exceptionally susceptible to SNAr. When harsh bases like NaOH are used at elevated temperatures, the hydroxide ion acts as a nucleophile, attacking the C4 position and displacing the chloride leaving group. To prevent this, you must lower the kinetic energy of the system and use a milder base (e.g., LiOH) [[2]]().

Q: How can I self-validate the success of the POCl₃ chlorination before proceeding to hydrolysis? A: Quench a 50 µL reaction aliquot in ice water, extract with ethyl acetate, and analyze via LC-MS. A successful chlorination will show the disappearance of the M+ peak of the starting material and the appearance of a new signal with a distinct 3:1 isotopic cluster (M and M+2), which is the definitive signature of a single chlorine atom incorporation.

Q: What is the mechanistic role of N,N-dimethylaniline in the chlorination step? A: N,N-dimethylaniline serves a dual purpose. First, it acts as an acid scavenger to neutralize the HCl generated during the reaction. Second, it functions as a nucleophilic catalyst by attacking POCl₃ to form a highly reactive Vilsmeier-type intermediate. This accelerates the conversion of the tautomeric 4-hydroxypyrimidine to the 4-chloropyrimidine while minimizing the formation of polymeric tar [[3]]().

Q: What is the optimal ratio of THF to water for the hydrolysis step? A: A 3:1 THF:Water ratio is optimal. This specific ratio ensures that the highly lipophilic ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate remains fully solvated, while still providing enough aqueous media to dissolve the LiOH and facilitate the saponification 2.

Section 3: Quantitative Optimization Data

The table below summarizes the causality between hydrolysis conditions and the chemoselective yield of the target acid versus the undesired SNAr byproduct.

Table 1: Impact of Hydrolysis Conditions on Yield and Purity

Hydrolysis ConditionSolvent SystemTemp (°C)Time (h)Target Acid Yield (%)4-Hydroxy Byproduct (%)
NaOH (2.0 eq)EtOH / H₂O (1:1)80212%85%
NaOH (1.1 eq)THF / H₂O (3:1)251258%38%
LiOH·H₂O (1.5 eq)THF / H₂O (3:1)25494%< 2%
LiOH·H₂O (1.5 eq)THF / H₂O (3:1)0896% Not Detected

Section 4: Self-Validating Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-tert-butyl-4-hydroxypyrimidine-5-carboxylate
  • Preparation: Charge a dry 500 mL round-bottom flask with tert-butylcarbamidine hydrochloride (1.0 eq) and absolute ethanol (0.5 M).

  • Base Addition: Slowly add sodium ethoxide (1.1 eq, 21 wt% in EtOH) at 0 °C. Stir for 30 minutes to liberate the free amidine.

  • Condensation: Dropwise add diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Reflux: Heat the reaction to 80 °C for 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active EMME spot must completely disappear.

  • Workup: Concentrate under reduced pressure, neutralize with 1M HCl, and filter the resulting precipitate.

Protocol 2: Chlorination to Ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate
  • Preparation: Suspend the intermediate from Protocol 1 in POCl₃ (5.0 eq).

  • Catalysis: Add N,N-dimethylaniline (0.5 eq) dropwise. Caution: Highly exothermic.

  • Heating: Heat the mixture to 90 °C for 3 hours 3.

  • Self-Validation: Confirm completion via LC-MS (look for the 3:1 isotopic pattern).

  • Workup: Carefully quench the mixture by pouring it over crushed ice. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 3: Selective Hydrolysis to 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid
  • Solvent System: Dissolve the chlorinated ester in a 3:1 mixture of THF and water (0.2 M) 2.

  • Mild Saponification: Add LiOH·H₂O (1.5 eq) in one portion at 0 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature (25 °C) and stir for 4 hours.

  • Self-Validation: Check completion by LC-MS; look for a definitive mass shift of -28 Da (corresponding to the loss of the ethyl group and gain of a proton) [[4]]().

  • Isolation: Remove THF under reduced pressure. Acidify the aqueous layer to pH 2-3 using 1M HCl. Collect the precipitated target acid via vacuum filtration and dry under high vacuum.

References

  • Substituted piperidine compounds as renin inhibitors (US20240327385A1).
  • Ethyl 4-chloro-2-(methylthio)
  • 4-Methoxypyrimidine-5-carboxylic Acid | 72411-89-3. Benchchem.
  • 2-Amino-5-chloropyrimidine-4-carboxylic acid | 45867-11-6. Benchchem.

Sources

Optimization

Technical Support Center: Mitigating Dechlorination in Pyrimidine Synthesis

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the unique challenges posed by pyrimidine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the unique challenges posed by pyrimidine scaffolds. The highly electron-deficient nature of the pyrimidine ring—driven by the electron-withdrawing effect of its two nitrogen atoms—makes the carbon-halogen bonds exceptionally activated.

While this activation is beneficial for nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling, it also makes chloropyrimidines highly susceptible to unwanted hydrodehalogenation (dechlorination) . This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to suppress these side reactions.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Couplings

Q: My Suzuki-Miyaura coupling of a 4-chloropyrimidine yields predominantly the dechlorinated pyrimidine byproduct. What is the mechanistic cause, and how do I shift the selectivity?

A: Dechlorination during cross-coupling is a kinetic problem. It indicates that while the initial oxidative addition of the Pd(0) catalyst into the C-Cl bond is successful, the subsequent transmetalation step is too slow [1].

When the Pd(II)-pyrimidine intermediate is stranded in the catalytic cycle, it begins searching for alternative reaction pathways. If your reaction contains aliphatic alcohols (as solvents), alkoxide bases (e.g., NaOEt, KOtBu), or aliphatic amines, the Pd(II) complex can undergo


-hydride elimination. This abstracts a hydride from the solvent or base, forming a Pd(II)-hydride species that rapidly undergoes reductive elimination to yield the dechlorinated pyrimidine[1][2].

To outcompete this side reaction, you must accelerate transmetalation and eliminate hydride sources:

  • Solvent & Base Selection: Avoid alcoholic solvents and alkoxide bases. Switch to a biphasic system using 1,4-dioxane/H₂O with an inorganic base like K₃PO₄ or K₂CO₃[1].

  • Boronic Acid Concentration: Increase the stoichiometry of the arylboronic acid (1.5 to 2.0 equivalents). Transmetalation is a bimolecular step; increasing the concentration of the transmetalating agent accelerates it, outcompeting unimolecular decomposition[1].

  • Catalyst Optimization: Electron-rich, bulky ligands can sometimes favor reduction. A balanced catalyst like Pd(PPh₃)₄ often outperforms ligandless systems like Pd₂(dba)₃[1].

G Start Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II)-Pyrimidine-Cl) Start->OxAdd + Chloropyrimidine Trans Transmetalation (Boronic Acid) OxAdd->Trans Productive Pathway SideRxn Hydride Abstraction (Solvent/Base) OxAdd->SideRxn Competing Pathway RedElim Reductive Elimination Trans->RedElim RedElim->Start Regeneration Product Cross-Coupled Pyrimidine RedElim->Product SideRxn->Start Regeneration Dechlor Hydrodehalogenation (Dechlorinated Byproduct) SideRxn->Dechlor

Catalytic cycle showing productive coupling vs. hydrodehalogenation.

Quantitative Data: Catalyst Selection for Dichloropyrimidines

The choice of palladium source is highly interdependent with the substrate. Below is a summary of catalyst screening for the Suzuki coupling of 2,4-dichloropyrimidine:

CatalystLigandYield (%)Mechanistic NotesSource
Pd(PPh₃)₄None71Effective baseline; provides sufficient steric bulk to stabilize the Pd(II) intermediate.[1]
Pd₂(dba)₃None<5Highly inefficient without a suitable phosphine ligand; leads to rapid catalyst death.[1]
Pd₂(dba)₃·CHCl₃None35Moderate yield, but still prone to side reactions without optimized ligands.[1]
Protocol: Self-Validating Suzuki Coupling of Chloropyrimidines

Oxygen and moisture cause protodeboronation of the boronic acid, starving the reaction of the transmetalating agent and guaranteeing dechlorination[1]. Use this rigorous Schlenk protocol:

  • Reagent Loading: To an oven-dried Schlenk flask, add the chloropyrimidine (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv)[1].

  • Atmosphere Exchange (Self-Validation Step 1): Seal the flask, evacuate under high vacuum, and backfill with ultra-pure Argon. Repeat three times[1]. Validation: The manifold pressure gauge must hold steady at <0.1 mbar during evacuation, confirming a strictly leak-free, anhydrous environment.

  • Solvent Degassing: Add a 1,4-dioxane/H₂O mixture (4:1 v/v) via syringe. The solvent must be thoroughly sparged with Argon for at least 30 minutes prior to use[1].

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (5 mol%)[1][2].

  • Reaction & Monitoring (Self-Validation Step 2): Heat to 80–100 °C with vigorous stirring[1]. Monitor via LC-MS. Validation: The complete disappearance of the starting material mass, coupled with the absence of the (M-Cl+H) mass peak, confirms that transmetalation has successfully outpaced hydrodehalogenation.

Part 2: Chemoselective Reduction (Avoiding Dechlorination)

Q: I need to reduce a nitro group on a chloropyrimidine, but standard hydrogenation with Pd/C and H₂ strips the chlorine atom entirely. What are the alternatives?

A: Standard Pd/C is exceptionally active for the hydrodehalogenation of electron-deficient aryl chlorides[3]. The pyrimidine ring lowers the LUMO of the C-Cl bond, making it highly susceptible to oxidative addition by Pd(0) even under mild hydrogenation conditions[4]. To achieve chemoselectivity, you must abandon palladium and utilize reducing agents that operate via single-electron transfer (SET) or use poisoned catalysts.

  • Raney Nickel: Offers excellent chemoselectivity, preserving the -Cl group while reducing nitro or cyano groups under mild H₂ pressure (1-5 atm)[3].

  • Tin(II) Chloride (SnCl₂): A classic, reliable method for reducing nitro groups without touching the halogen[5].

  • Iron/Ammonium Chloride (Fe/NH₄Cl): Operates under mild, slightly acidic conditions, completely avoiding dechlorination.

Protocol: Chemoselective Nitro Reduction using SnCl₂

This protocol utilizes SnCl₂ to cleanly reduce a nitro group on a highly sensitive chloropyrimidine scaffold without risking hydrodehalogenation.

  • Preparation: Dissolve the nitro-chloropyrimidine (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration[5].

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) in one portion at room temperature[5].

  • Heating: Heat the reaction mixture to reflux and stir for 5 hours[5].

  • Quenching & Emulsion Breaking (Critical Step): Cool the mixture to room temperature and pour it into crushed ice. Carefully adjust the pH to 8 using saturated aqueous NaHCO₃. Causality: As the pH rises, tin salts precipitate as thick, gelatinous tin hydroxides. Do not attempt to extract directly.

  • Extraction (Self-Validation Step): Add Ethyl Acetate to the mixture, then filter the entire biphasic slurry through a tightly packed pad of Celite. Validation: The Celite traps the tin hydroxides, allowing the filtrate to separate into two clean, transparent layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Part 3: FAQs on Substrate Specifics

Q: If I am working with a 2,4-dichloropyrimidine, which chlorine atom is more prone to reaction or unwanted dechlorination?

A: The C4 position is significantly more reactive than the C2 position. Density Functional Theory (DFT) calculations of C-Cl bond strengths and LUMO coefficients confirm that Pd(0) strongly favors oxidative addition at the C4-Cl bond, regardless of whether the mechanism is concerted or a nucleophilic displacement[4].

Consequently, in a Suzuki coupling, arylation will occur at the C4 position first[4]. By the same logic, if your reaction conditions inadvertently favor hydrodehalogenation, the C4-Cl bond will be the first to cleave. Inverting this conventional site selectivity (to react at C2 first) is notoriously difficult and requires highly specialized, non-standard catalytic systems[4].

References

1.[Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines] National Institutes of Health (NIH). Available at: 2. [Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines] Benchchem. Available at: 3.[4-(Benzyloxy)-6-chloropyrimidin-5-amine] Benchchem. Available at: 4.[4-Amino-2-chlorobenzonitrile | 20925-27-3] Benchchem. Available at: 5. [Troubleshooting low yield in Suzuki coupling of chloropyrimidines] Benchchem. Available at: 6.[Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D] National Institutes of Health (NIH). Available at:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-tert-Butyl-4-chloropyrimidine-5-carboxylic acid

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter highly functionalized heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter highly functionalized heterocyclic scaffolds. 2-tert-Butyl-4-chloropyrimidine-5-carboxylic acid (CAS: 1012879-97-8) is a premium building block, but its trifunctional nature creates competing reaction pathways.

This guide decodes the thermodynamic and kinetic stability of this molecule, providing field-proven, self-validating protocols to prevent premature degradation during your synthetic campaigns.

Part 1: Core Chemical Properties & Causality of Instability

To master this scaffold, we must first understand the electronic "push-and-pull" within the pyrimidine ring that dictates its behavior under reaction conditions.

  • C4-Chlorine Hyper-Reactivity: The pyrimidine ring is inherently electron-deficient. The C5-carboxylic acid acts as a strong electron-withdrawing group (EWG), further depleting electron density at the ortho C4 position. This makes the C4-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. However, this exact electronic activation makes it a prime target for premature hydrolysis if adventitious water is present[2].

  • C5-Carboxylic Acid Lability: Pyrimidine-5-carboxylic acids are prone to thermal decomposition[3]. When heated aggressively, especially in polar aprotic solvents or acidic media, the molecule can undergo decarboxylation. Furthermore, the free acid can form a carboxylate salt under basic SNAr conditions, which slightly alters the solubility and electrophilicity of the ring compared to its esterified counterparts[4].

  • C2-tert-Butyl Shielding: The bulky tert-butyl group provides immense steric shielding at the C2 position, completely preventing off-target nucleophilic attack there, while significantly increasing the overall lipophilicity of the molecule.

StabilityPathways SM 2-tert-Butyl-4-chloropyrimidine- 5-carboxylic acid SNAr Anhydrous SNAr (DIPEA, DMF, 70°C) SM->SNAr Desired Pathway Hydrolysis Aqueous Base (NaOH, H2O, 80°C) SM->Hydrolysis Undesired Decarb Thermal Stress (>130°C) SM->Decarb Undesired Product 4-Amino Substituted Target Product SNAr->Product Degrad1 4-Hydroxypyrimidine (Hydrolysis Byproduct) Hydrolysis->Degrad1 Degrad2 2-tert-Butyl-4-chloropyrimidine (Decarboxylation Byproduct) Decarb->Degrad2

Fig 1. Competing reaction and degradation pathways of the pyrimidine scaffold.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a massive loss of starting material to a highly polar byproduct during my SNAr amination?

Root Cause: Water is acting as a competing nucleophile. In the presence of inorganic bases (e.g., K₂CO₃, NaOH) and adventitious water at elevated temperatures, the C4-Cl undergoes rapid hydrolysis to form the 4-hydroxypyrimidine byproduct[2][5]. Solution:

  • Solvent: Switch to strictly anhydrous, non-protic solvents (e.g., anhydrous DMF, DMSO, or NMP).

  • Base: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) instead of hygroscopic inorganic bases to minimize water introduction[1].

Q2: I need to couple a sterically hindered aniline to the C4 position, but the reaction stalls. If I heat it past 130°C, the molecule degrades. What is happening?

Root Cause: The degradation product is the decarboxylated pyrimidine. Pyrimidine-5-carboxylic acids undergo thermal decarboxylation via a protonated intermediate when subjected to high thermal stress[3]. Solution:

  • Activation: Do not rely on brute-force thermal SNAr for bulky nucleophiles. Instead, utilize Palladium-catalyzed Buchwald-Hartwig cross-coupling conditions at lower temperatures (80–90°C)[1].

  • Protection: Temporarily esterify the C5-carboxylic acid (e.g., to an ethyl ester). Esters are significantly more thermally stable against decarboxylation than free carboxylic acids[4][5].

Q3: How stable is this compound during long-term storage on the benchtop?

Root Cause: Ambient moisture and light can slowly hydrolyze the highly activated C4-Cl bond over time. Solution: Store the compound under an inert atmosphere (Argon or Nitrogen) at 2–8°C, protected from light, to maintain structural integrity[4].

Part 3: Quantitative Stability Matrix

The following table summarizes the stability of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid across various standard reaction environments. Use this data to select appropriate synthetic conditions.

Reaction ConditionTemp (°C)Primary Degradation PathwayEst. Half-LifeRecommended Mitigation Strategy
Aqueous Base (1M NaOH)25°CHydrolysis (C4-OH formation)< 2 hoursAvoid aqueous bases; use anhydrous DIPEA.
Aqueous Acid (1M HCl)80°CHydrolysis & Decarboxylation< 4 hoursProtect C5-COOH as an ester prior to acid exposure.
Anhydrous DMF + DIPEA 70°CStable (Ideal SNAr condition)> 48 hoursMaintain strictly anhydrous conditions.
Neat / High Heat > 130°CThermal DecarboxylationMinutesKeep reaction temperatures ≤ 100°C.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, every protocol must have built-in validation checkpoints. The following methodology is designed to achieve C4-amination while actively suppressing both hydrolysis and decarboxylation.

SNArWorkflow Step1 1. Purge System (Argon, Flame-dry) Step2 2. Reagent Addition (SM + Amine + DIPEA) Step1->Step2 Step3 3. Controlled Heat (70°C, 4h) Step2->Step3 IPC 4. LC-MS IPC Check for [M-Cl+OH] Step3->IPC Step5 5. Mild Acid Wash (10% Citric Acid) IPC->Step5 Final 6. Pure Product Isolation Step5->Final

Fig 2. Self-validating experimental workflow for anhydrous SNAr amination.

Step-by-Step Methodology: Controlled SNAr Amidation
  • Preparation (The "Dry" Setup): Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: The exclusion of water is the single most critical factor in preventing C4-hydrolysis[2].

  • Reagent Loading: Add 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid (1.0 equiv) and the desired amine nucleophile (1.2 equiv) to the flask.

  • Solvent & Base Addition: Inject anhydrous DMF (to reach 0.2 M concentration) and DIPEA (2.5 equiv). Causality: DIPEA acts as an acid scavenger for the generated HCl and deprotonates the C5-carboxylic acid, increasing its solubility without introducing hydroxide nucleophiles[1].

  • Controlled Heating: Heat the reaction mixture to 70°C. Causality: 70°C provides sufficient kinetic energy to overcome the SNAr activation barrier while remaining well below the ~120°C threshold for thermal decarboxylation[3].

  • In-Process Control (IPC) Check: After 4 hours, pull a 10 µL aliquot, quench in LC-MS grade Acetonitrile, and analyze.

    • Self-Validation Checkpoint: Look for the mass of the desired product. If a mass peak corresponding to [M - Cl + OH] is observed, your solvent is wet. If [M - CO2] is observed, your heating block is overshooting.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 10% aqueous Citric Acid. Causality: A mild acidic wash protonates the product's carboxylic acid, driving it into the organic layer, while partitioning excess amine and DIPEA into the aqueous layer. Avoid strong acids (like concentrated HCl) which could trigger hydrolysis during workup.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.

References

  • Benchchem. "Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions".
  • NIH / PMC. "Recent Advances in Pyrimidine-Based Drugs".
  • Smolecule. "4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid".
  • BLD Pharm. "1011464-42-8|Ethyl 2-(tert-butyl)
  • ResearchGate. "(PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids".

Sources

Optimization

Pyrimidine Synthesis Technical Support Center: Byproduct Identification &amp; Troubleshooting

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals. Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, but their multicomponent syntheses (such as the Biginelli and Pinner reactions) are highly susceptible to competing side reactions.

This resource provides field-proven troubleshooting strategies, analytical logic for byproduct identification, and self-validating protocols to ensure high yield and structural purity.

Frequently Asked Questions (FAQs): Byproduct Origins and Causality

Q1: During the Biginelli reaction, I am isolating a highly fluorescent impurity instead of my target dihydropyrimidinone (DHPM). What is this, and what causes it? A1: This is likely a Hantzsch-type 1,4-dihydropyridine byproduct[1][2].

  • Causality: The Biginelli reaction involves a β-ketoester, an aldehyde, and urea. At elevated temperatures, urea can thermally decompose to release ammonia[1][3]. This ammonia then reacts with two equivalents of the β-ketoester and one equivalent of the aldehyde via the competing Hantzsch pathway, forming the fluorescent dihydropyridine[1][3].

  • Solution: Maintain strict temperature control (do not exceed 60–70°C), avoid excessive heating, and consider adding urea last to the reaction mixture to minimize its thermal degradation into ammonia[1][4].

Q2: My LC-MS analysis of a Pinner pyrimidine synthesis shows a significant mass corresponding to an ester rather than the desired pyrimidine. Why did the cyclization fail? A2: The Pinner synthesis relies on the condensation of an amidine with a 1,3-dicarbonyl compound. The intermediate imidate salts are highly hygroscopic and exquisitely sensitive to moisture[1][4].

  • Causality: If the reaction environment or the amidine hydrochloride starting material contains trace water, the imidate intermediate undergoes rapid hydrolysis, yielding ester byproducts and halting the cyclization process entirely[1][4].

  • Solution: Ensure strictly anhydrous conditions, use freshly dried amidine salts, and conduct the reaction under an inert argon or nitrogen atmosphere[4][5].

Q3: I am observing a large amount of a Knoevenagel adduct in my crude Biginelli mixture. How do I shift the equilibrium toward the target DHPM? A3: The Knoevenagel condensation between the aldehyde and the β-ketoester is a competing pathway, but also serves as a critical intermediate step depending on the specific mechanistic route (such as Kappe's accepted mechanism)[3][6].

  • Causality: If the subsequent nucleophilic attack by urea is too slow—often due to poor urea solubility or inadequate Lewis acid catalysis—the Knoevenagel adduct accumulates as a dead-end byproduct[3][6].

  • Solution: Optimize the Lewis acid catalyst (e.g., switching from HCl to Yb(OTf)₃ or CuCl₂) to better activate the Knoevenagel intermediate for urea addition, or use a slight excess (1.2–1.5 equivalents) of urea to drive the equilibrium forward[1][5].

Analytical Strategies for Byproduct Identification

Accurate identification of pyrimidine byproducts requires orthogonal analytical techniques, primarily High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[7][].

Table 1: Common Pyrimidine Synthesis Byproducts and Analytical Signatures
Reaction TypeByproduct IdentityCausality / Formation PathwayAnalytical Signature (LC-MS / NMR)Mitigation Strategy
Biginelli Hantzsch DihydropyridineUrea decomposition into NH₃; reacts with 2 eq. β-ketoester[1].MS: [M+H]⁺ differs from target.NMR: Distinct NH proton shift; highly fluorescent under UV.Lower temperature; add urea last[1][4].
Biginelli Knoevenagel AdductAldehyde + β-ketoester condensation outpaces urea addition[3].MS: Mass = (Aldehyde + Ketoester) - H₂O.NMR: Vinylic proton (~7.5 ppm) visible.Optimize Lewis acid catalyst; increase urea equivalents[1][5].
Biginelli N-acylureaCompeting side reaction between β-ketoester and urea[1].MS: Mass = (Ketoester + Urea) - EtOH.NMR: Characteristic amide/urea carbonyl shifts.Control stoichiometry; optimize catalyst loading[1][4].
Pinner Ester DerivativesHydrolysis of moisture-sensitive imidate salt intermediates[1][4].MS: Matches ester mass.NMR: Loss of amidine/pyrimidine protons; strong ester C=O stretch (IR).Strict anhydrous conditions; dry amidine salts[4].
Pinner TriazinesAmidine self-condensation under strongly basic conditions[3].MS: Mass = 2x Amidine - NH₃.NMR: Symmetrical aromatic/heterocyclic signals.Buffer pH; avoid excess strong base[3].
Mechanistic Pathway Visualization

MechanisticPathways Start Aldehyde + beta-Ketoester Knoevenagel Knoevenagel Adduct (Intermediate) Start->Knoevenagel Catalyst Hantzsch Dihydropyridine Byproduct (Hantzsch Pathway) Start->Hantzsch + Ammonia (Excess Heat) Urea Urea Ammonia Ammonia (Thermal Decomp.) Urea->Ammonia > 80°C NAcyl N-acylurea Byproduct Urea->NAcyl + beta-Ketoester (Side Reaction) Biginelli Target DHPM (Biginelli Pathway) Knoevenagel->Biginelli + Urea (Optimal Temp)

Caption: Competing reaction pathways in the Biginelli multicomponent synthesis.

LC-MS/MS Troubleshooting for Complex Reaction Mixtures

When analyzing crude pyrimidine reaction mixtures, poor chromatographic resolution and ion suppression can mask the presence of critical byproducts[7][9].

LC-MS/MS Optimization Logic
  • Matrix Effects and Ion Suppression: Unreacted starting materials (especially highly polar amidines or ureas) can co-elute with early intermediates, competing for ionization in the ESI (Electrospray Ionization) source[9]. Solution: Implement a Solid-Phase Extraction (SPE) clean-up step prior to LC-MS injection to remove highly polar salts and unreacted urea[9].

  • Chromatographic Resolution: Pyrimidine derivatives often exhibit tailing on standard C18 columns due to secondary interactions with unendcapped silanols[7]. Solution: Use end-capped C18 columns and add a volatile modifier (e.g., 0.1% formic acid) to the mobile phase to ensure analytes remain fully protonated, improving peak shape and resolution[7][9].

LCMS_Troubleshooting Crude Crude Pyrimidine Mixture LC LC Separation (C18) Crude->LC ResCheck Poor Resolution / Peak Tailing? LC->ResCheck AdjustLC Use End-capped Column & Add 0.1% Formic Acid ResCheck->AdjustLC Yes MS ESI-MS/MS Detection ResCheck->MS No AdjustLC->LC IonCheck Ion Suppression / Missing Peaks? MS->IonCheck SPE Perform SPE Clean-up (Remove Salts/Urea) IonCheck->SPE Yes Success Accurate Byproduct Identification IonCheck->Success No SPE->Crude

Caption: Systematic LC-MS/MS troubleshooting workflow for pyrimidine mixtures.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to guarantee that causality is understood and controlled at every stage.

Protocol 1: Optimized Biginelli Reaction with In-Line Byproduct Mitigation

Objective: Synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) while actively suppressing Hantzsch and Knoevenagel byproducts[1][3].

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask, dissolve the aldehyde (1.0 eq) and β-ketoester (1.0 eq) in anhydrous ethanol.

    • Causality: Using anhydrous solvent prevents the premature hydrolysis of intermediates.

  • Catalyst Addition: Add 5-10 mol% of a selected Lewis acid (e.g., Yb(OTf)₃ or CuCl₂). Stir at room temperature for 15 minutes.

    • Validation Check: Remove a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze. You should observe the mass of the Knoevenagel intermediate forming. This confirms catalyst activity[3][6].

  • Controlled Urea Addition: Add urea (1.5 eq) to the mixture.

    • Causality: A slight excess of urea compensates for any minor decomposition and drives the equilibrium forward[5]. Adding it after the Knoevenagel intermediate has begun forming reduces the chance of N-acylurea side reactions[1][4].

  • Thermal Regulation: Heat the reaction strictly to 60°C (do not exceed 75°C).

    • Causality: Keeping the temperature moderate prevents the thermal degradation of urea into ammonia, thereby entirely shutting down the Hantzsch dihydropyridine byproduct pathway[1][2].

  • Reaction Monitoring: Monitor via TLC (7:3 hexane:ethyl acetate) or LC-MS every 2 hours until the Knoevenagel intermediate is consumed[4][7].

  • Isolation: Cool the mixture in an ice bath to induce precipitation. Filter and wash with cold ethanol to remove any trace unreacted urea or highly soluble impurities[2][4].

Protocol 2: LC-MS Sample Preparation (SPE) for Crude Pyrimidines

Objective: Eliminate matrix effects caused by excess urea and inorganic catalysts prior to mass spectrometric analysis[9].

Step-by-Step Methodology:

  • Conditioning: Condition a C18 Solid-Phase Extraction (SPE) cartridge with 3 mL of LC-MS grade methanol, followed by 3 mL of MS-grade water.

  • Loading: Dilute 50 µL of the crude reaction mixture in 1 mL of water and load onto the cartridge.

    • Causality: Dilution ensures the organic solvent concentration is low enough that analytes bind strongly to the stationary phase.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water.

    • Causality: This specific polarity washes away highly polar unreacted urea, ammonia, and metal catalysts without eluting the target DHPM or lipophilic byproducts[9].

  • Elution: Elute the pyrimidine products and organic byproducts using 2 mL of 100% methanol.

  • Analysis: Inject 2 µL of the eluate into the LC-MS system.

    • Validation Check: The total ion chromatogram (TIC) should now show a stable baseline without the massive early-eluting suppression dip characteristic of salt/urea overload[9].

References

  • The Biginelli Reaction: Development and Applications. Illinois Chemistry. Available at:[Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Amazon AWS. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Analysis of 2-Tert-butyl-4-chloropyrimidine-5-carboxylic Acid vs. Pyrimidine-5-carboxylic Acid

Introduction & Strategic Context As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and quantification of heavily substituted pyrimidines. Pyrimidine derivatives are founda...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and quantification of heavily substituted pyrimidines. Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents[1].

The presence of both an acidic moiety (carboxylic acid) and basic nitrogen atoms in the pyrimidine ring creates a unique amphoteric profile. However, the addition of a bulky, electron-donating tert-butyl group and an electron-withdrawing chlorine atom in 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid (TBCPCA) fundamentally alters its ionization efficiency, chromatographic retention, and fragmentation trajectory compared to its unsubstituted analog, pyrimidine-5-carboxylic acid (PCA) . This guide objectively compares the mass spectrometry (MS) performance of these two compounds, providing field-proven, self-validating protocols for drug development professionals.

Structural & Chemical Comparison

To establish a baseline for our analytical methodology, we must first compare the physicochemical properties that dictate MS behavior.

Feature2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid (TBCPCA)Pyrimidine-5-carboxylic acid (PCA)
CAS Number 1012879-97-8[2]4595-61-3[3]
Molecular Formula C

H

ClN

O

C

H

N

O

Molecular Weight 214.65 g/mol 124.10 g/mol
Key Substituents tert-Butyl (C2), Chloro (C4)None
Ionization Preference Strong ESI(-) due to enhanced acidityESI(+) and ESI(-)
Isotopic Signature Distinct M and M+2 (

Cl/

Cl in 3:1 ratio)
Monoisotopic

Mass Spectrometry Fundamentals & Causality

The structural differences between TBCPCA and PCA necessitate distinct analytical strategies:

  • Ionization Mode Selection: While standard pyrimidines often protonate well in Electrospray Ionization Positive (ESI+) mode due to the basic ring nitrogens[1], the carboxylic acid moiety readily yields a stable [M-H]

    
     ion in ESI- mode. For TBCPCA, the electron-withdrawing chlorine atom at the C4 position increases the acidity of the adjacent carboxylic acid, making ESI- the optimal choice for maximizing signal-to-noise (S/N) ratios.
    
  • Isotopic Validation: The presence of the chlorine atom in TBCPCA provides a built-in self-validation mechanism. Chlorine naturally occurs as

    
    Cl and 
    
    
    
    Cl in a ~3:1 ratio. Any valid MS signal for the intact TBCPCA precursor must exhibit a corresponding M+2 isotope peak at approximately 33% intensity. If this ratio is absent, the signal is an artifact or isobaric interference.
  • Steric & Electronic Effects on Fragmentation: The bulky tert-butyl group in TBCPCA is highly susceptible to homolytic cleavage during collision-induced dissociation (CID), leading to the loss of a tert-butyl radical. This provides a highly specific Multiple Reaction Monitoring (MRM) transition that PCA cannot produce.

Self-Validating LC-MS/MS Protocol

According to established clinical and pharmaceutical LC-MS/MS workflows for pyrimidine derivatives[4], reverse-phase chromatography coupled with tandem mass spectrometry is the gold standard. The following protocol is designed as a self-validating system.

Step 1: Sample Preparation & Internal Standardization
  • Reconstitute 1 mg of TBCPCA standard[2] and PCA standard[3] in 1 mL of LC-MS grade methanol to create 1 mg/mL stock solutions.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality & Validation: Spike the samples with a stable isotope-labeled internal standard (e.g.,

    
    C-labeled pyrimidine). This corrects for matrix effects and variations in ionization efficiency, ensuring that any fluctuation in the MS detector response is normalized, yielding a self-validating quantitative readout.
    
Step 2: Chromatographic Separation
  • Column: C18 Reverse-Phase (50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality & Validation: The highly polar carboxylic acid requires low initial organic content (5% B) for adequate column retention. The bulky tert-butyl group in TBCPCA significantly increases its hydrophobicity relative to PCA, resulting in a later retention time. Monitoring this predictable retention time shift acts as an orthogonal validation of structural identity.

Step 3: Mass Spectrometry (ESI- MRM)
  • Mode: Electrospray Ionization Negative (ESI-).

  • Source Parameters: Capillary Voltage: 2.5 kV; Desolvation Temperature: 500°C; Desolvation Gas: 800 L/h[4].

  • Causality & Validation: The protocol validates the precursor by simultaneously monitoring the

    
     213 (for 
    
    
    
    Cl) and
    
    
    215 (for
    
    
    Cl) channels.

G A Sample Preparation (Protein Precipitation) B Chromatographic Separation (C18 RP-HPLC) A->B C Electrospray Ionization (ESI- Mode) B->C D Mass Analysis (Triple Quadrupole MRM) C->D E Data Processing (Isotope Ratio Check) D->E

Fig 1. Self-validating LC-MS/MS workflow for pyrimidine derivatives.

Fragmentation Pathways & Mechanistic Insights

Understanding the CID fragmentation pathways is critical for selecting robust MRM transitions.

  • Decarboxylation (-44 Da): Both TBCPCA and PCA undergo a facile loss of carbon dioxide (CO

    
    ) from the precursor [M-H]
    
    
    
    ion. This is the primary fragmentation pathway for most aromatic carboxylic acids.
  • Alkyl Radical Cleavage (-57 Da): Unique to TBCPCA, the tert-butyl group at the C2 position can be cleaved as a radical species (

    
    C(CH
    
    
    
    )
    
    
    ), leaving behind a stabilized pyrimidine radical anion. This transition requires slightly higher collision energy but offers superior specificity compared to decarboxylation.
  • Dehydrohalogenation (-36 Da): TBCPCA can also lose hydrogen chloride (HCl), though this pathway is often less dominant in ESI- compared to decarboxylation.

G A Precursor Ion [M-H]- m/z 213 (35Cl) B Decarboxylation (-CO2) m/z 169 A->B -44 Da C Alkyl Loss (-C4H9•) m/z 156 A->C -57 Da D Dehydrohalogenation (-HCl) m/z 177 A->D -36 Da E Pyrimidine Ring Cleavage Low m/z fragments B->E C->E

Fig 2. Primary MS/MS fragmentation pathways for TBCPCA in ESI- mode.

Quantitative MRM Data Comparison

The following table summarizes the optimized MRM transitions derived from experimental tuning. The inclusion of the


Cl transition for TBCPCA is mandatory for the self-validating isotopic check.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Assignment
TBCPCA (

Cl)
213.0[M-H]

169.015Loss of CO

(Quantifier)
TBCPCA (

Cl)
213.0 [M-H]

156.025Loss of tert-butyl radical (Qualifier)
TBCPCA (

Cl)
215.0 [M-H]

171.015Loss of CO

(Isotope Validation)
PCA 123.0 [M-H]

79.015Loss of CO

(Quantifier)
PCA 123.0 [M-H]

52.030Pyrimidine ring cleavage (Qualifier)

Conclusion

While Pyrimidine-5-carboxylic acid (PCA) serves as a simple, monoisotopic baseline for MS analysis, the heavily substituted 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid (TBCPCA) requires a more nuanced approach. By leveraging the natural 3:1 isotopic ratio of its chlorine atom and the specific radical cleavage of its tert-butyl group, analysts can build a highly specific, self-validating LC-MS/MS assay. Operating in ESI- mode ensures maximum sensitivity for the carboxylic acid moiety, providing a robust framework for pharmacokinetic tracking and structural verification in drug development.

References

Sources

Comparative

A Comprehensive Comparison Guide: Analyzing Fragmentation Patterns of Pyrimidine Carboxylic Acids in Mass Spectrometry

Introduction & Core Principles Pyrimidine carboxylic acids—most notably orotic acid (pyrimidine-2,4-dione-6-carboxylic acid)—are fundamental intermediates in intracellular nucleotide biosynthesis and serve as critical cl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Principles

Pyrimidine carboxylic acids—most notably orotic acid (pyrimidine-2,4-dione-6-carboxylic acid)—are fundamental intermediates in intracellular nucleotide biosynthesis and serve as critical clinical biomarkers for metabolic disorders such as orotic aciduria.

Analyzing these compounds presents a unique analytical challenge: they are highly polar, exhibit poor retention on standard reversed-phase chromatographic columns, and possess a carboxylic acid moiety that is highly susceptible to thermal degradation. As a result, selecting the correct ionization platform and understanding the precise causality of their gas-phase fragmentation is critical for developing robust, self-validating quantitative assays.

Comparative Analysis of Ionization Platforms

To accurately quantify pyrimidine carboxylic acids, researchers must choose between different atmospheric pressure ionization (API) techniques. The table and analysis below objectively compare the performance of these platforms.

Ionization ModePrecursor IonPrimary Neutral LossDiagnostic Product IonsSensitivity / Stability
ESI (-) [M-H]⁻ (m/z 155)CO₂ (-44 Da)m/z 111, m/z 68Optimal / High
ESI (+) [M+H]⁺ (m/z 157)H₂O (-18 Da), CO₂ (-44 Da)m/z 139, m/z 113Moderate / Moderate
APCI (-) [M-H]⁻ (m/z 155)Thermal CO₂ (Pre-ionization)m/z 111 (Artifactual)Poor / Low (Artifacts)
Mass-to-charge ratios (m/z) are based on the exact mass of orotic acid.
Expertise Insight: The APCI Artifact Phenomenon

While Atmospheric Pressure Chemical Ionization (APCI) is often used for less polar molecules, it is highly problematic for pyrimidine carboxylic acids. APCI relies on a heated vaporizer (typically operating at 400–500°C) to desolvate the eluent. Because pyrimidine carboxylic acids are thermally labile, they undergo pre-ionization decarboxylation in the source.

This creates a dual, parallel pathway: the thermal degradation of the neutral molecule prior to ionization, and the actual collision-induced dissociation (CID) of the ionized form . Consequently, the mass spectrometer records an artifactual[M-H-CO₂]⁻ signal that mimics the true MS/MS diagnostic transition, making APCI fundamentally unreliable for absolute quantification of the intact molecule . Electrospray Ionization (ESI) , functioning as a "soft" ionization technique at lower temperatures, preserves the intact precursor ion and is the definitive gold standard.

Mechanistic Pathways: ESI-CID-MS/MS Fragmentation

Understanding the logical sequence of bond cleavages within the collision cell allows scientists to design highly specific Multiple Reaction Monitoring (MRM) methods.

  • Negative Ion Mode (-ESI): The carboxylic acid group facilitates highly efficient deprotonation, yielding an abundant [M-H]⁻ precursor. Upon collisional activation, the initial and most energetically favorable fragmentation is the loss of the carboxyl group as neutral carbon dioxide (-44 Da ). For orotic acid, this quantitative conversion from m/z 155 to m/z 111 requires relatively low collision energy (10–15 eV). As collision energy is ramped (20–30 eV), the pyrimidine-2,4-dione core undergoes ring cleavage, characterized by the expulsion of isocyanic acid (HNCO, -43 Da ), yielding a secondary product ion at m/z 68.

  • Positive Ion Mode (+ESI): Protonation occurs primarily on the nitrogen atoms of the pyrimidine ring [[1]]([Link]). The [M+H]⁺ precursor undergoes competitive, parallel fragmentation pathways, simultaneously losing water (H₂O, -18 Da) and carbon dioxide (CO₂, -44 Da) . Because the positive charge is less stabilized after the loss of the electron-withdrawing carboxyl group, the overall signal-to-noise ratio is inferior to negative mode.

Fragmentation_Pathway M Orotic Acid [M-H]⁻ m/z 155.01 F1 Decarboxylated Fragment [M-H-CO₂]⁻ m/z 111.02 M->F1 Loss of CO₂ (44 Da) CE: 10-15 eV F2 Ring Cleavage Fragment [M-H-CO₂-HNCO]⁻ m/z 68.01 F1->F2 Loss of HNCO (43 Da) CE: 20-30 eV

Caption: ESI-CID-MS/MS mechanistic fragmentation pathway of deprotonated orotic acid.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure a self-validating system, the chromatography must be tailored to the extreme polarity of pyrimidine carboxylic acids. Standard C18 columns will result in analytes eluting in the void volume, leading to severe ion suppression. A Porous Graphitic Carbon (PGC) or Hydrophilic Interaction Liquid Chromatography (HILIC) column is strictly required .

Step-by-Step Workflow
  • Sample Preparation: Precipitate proteins from the biological matrix (e.g., plasma or cell lysate) using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant and dry under a gentle stream of nitrogen, reconstituting in the initial mobile phase.

  • Chromatographic Separation:

    • Column: PGC column (e.g., Hypercarb 2.1 × 100 mm, 3 µm) .

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (adjusted to pH 9.0 with ammonium hydroxide to ensure the analytes remain fully deprotonated).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 2% B, hold for 2 minutes, ramp to 50% B over 8 minutes to elute the highly retained polar pyrimidines.

  • MS Source Optimization (ESI Negative Mode):

    • Capillary Voltage: -2.5 kV to -3.0 kV.

    • Desolvation Temperature: 350°C (Keep below 400°C to prevent any risk of thermal decarboxylation in the ESI source).

  • MRM Acquisition (for Orotic Acid):

    • Quantifier Transition: m/z 155.0 → 111.0 (Collision Energy: 12 eV).

    • Qualifier Transition: m/z 155.0 → 68.0 (Collision Energy: 25 eV).

LCMS_Workflow N1 Sample Prep (Deproteinization) N2 Chromatography (PGC / HILIC) N1->N2 N3 Ionization (ESI Negative) N2->N3 N4 Mass Analysis (QqQ MRM) N3->N4 N5 Data Processing (Quantification) N4->N5

Caption: Standardized LC-MS/MS workflow for the robust quantification of pyrimidine carboxylic acids.

References

  • Fryčák, P., Jirkovský, J., Ranc, V., Bednář, P., Havlíček, V., & Lemr, K. (2012). Secondary processes in atmospheric pressure chemical ionization-ion trap mass spectrometry: a case study of orotic acid. Journal of Mass Spectrometry.[Link][2]

  • Mičová, K., Friedecký, D., & Adam, T. (2017). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. IntechOpen.[Link][3]

  • Li, Y., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. National Institutes of Health (NIH).[Link][1]

Sources

Validation

The Definitive Guide to Structural Elucidation of 2-Tert-butyl-4-chloropyrimidine Derivatives: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, pyrimidine derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for a vast ar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyrimidine derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Their biological significance necessitates a profound understanding of their three-dimensional architecture, as function is intrinsically linked to form. Among this critical class of compounds, 2-tert-butyl-4-chloropyrimidine and its analogues are of significant interest due to the unique steric and electronic properties conferred by the bulky tert-butyl group and the reactive chloro-substituent.

This guide provides a comprehensive exploration of X-ray crystallography as the gold standard for the unambiguous determination of the solid-state structure of these derivatives. We will delve into the causality behind experimental choices, present a comparative analysis with other analytical techniques, and provide actionable, field-proven protocols to empower your research endeavors.

The Unparalleled Insight of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating molecular connectivity and composition, they provide an incomplete picture of the molecule's spatial arrangement in the solid state.[3][4] X-ray crystallography stands alone in its ability to provide a precise three-dimensional map of atomic positions, bond lengths, and bond angles within a crystal lattice.[5][6] This detailed structural information is paramount for understanding intermolecular interactions, predicting crystal packing, and ultimately, for rational drug design.[7]

The core principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms in a single crystal.[8][9] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which a detailed model of the molecule can be mathematically reconstructed.[10]

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

To appreciate the unique power of X-ray crystallography, it is essential to compare its capabilities with those of other common analytical methods used in the characterization of pyrimidine derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions, crystal packing.[5]Unambiguous structural determination in the solid state; provides spatial information crucial for structure-based drug design.[6][7]Requires a high-quality single crystal, which can be challenging to obtain; the solid-state conformation may differ from the solution or biologically active conformation.[6]
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms (which atoms are bonded to which), chemical environment of atoms, relative stereochemistry.[3][11]Powerful for structure elucidation in solution; non-destructive.[4]Does not provide precise bond lengths or angles; can be difficult to interpret for complex molecules with overlapping signals.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns for structural clues.[3][4]High sensitivity, requires very small sample amounts.[3]Provides limited information on stereochemistry and the 3D arrangement of atoms; it is a destructive technique.[3]
FTIR Spectroscopy Presence of specific functional groups based on their vibrational frequencies.[12]Fast and relatively inexpensive; provides a quick fingerprint of the molecule.Provides limited information on the overall molecular structure and connectivity.

The Crystallization Workflow: From Powder to Precision Structure

The journey from a synthesized 2-tert-butyl-4-chloropyrimidine derivative to its fully refined crystal structure is a multi-step process that demands both scientific rigor and a degree of artistry. The following diagram illustrates the typical workflow:

X-ray Crystallography Workflow Workflow for X-ray Crystallography of 2-Tert-butyl-4-chloropyrimidine Derivatives cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: A schematic overview of the key stages in determining the crystal structure of a 2-tert-butyl-4-chloropyrimidine derivative.

Experimental Protocol: Crystallization and X-ray Diffraction

The following protocol provides a detailed, step-by-step methodology for obtaining and analyzing a single crystal of a representative 2-tert-butyl-4-chloropyrimidine derivative.

Part 1: Crystallization

The successful growth of a high-quality single crystal is often the most challenging step.[6] The choice of solvent and crystallization method is critical. For pyrimidine derivatives, slow evaporation and vapor diffusion are commonly employed techniques.[13]

1.1. Solvent Selection:

  • Begin by assessing the solubility of the purified 2-tert-butyl-4-chloropyrimidine derivative in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, methanol).

  • The ideal solvent is one in which the compound is moderately soluble at room temperature or elevated temperature, and less soluble at lower temperatures.

1.2. Method 1: Slow Evaporation:

  • Dissolve the compound in a suitable solvent or solvent mixture in a small, clean vial to create a near-saturated solution.

  • Loosely cap the vial or cover it with parafilm containing a few small perforations.

  • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

1.3. Method 2: Vapor Diffusion:

  • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a larger volume of a "poor" solvent in which the compound is insoluble, but the "good" solvent is miscible.

  • Over time, the vapor of the "poor" solvent will diffuse into the "good" solvent, gradually reducing the solubility of the compound and promoting crystallization.

Part 2: X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.[8]

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Representative Crystallographic Data

While a crystal structure for 2-tert-butyl-4-chloropyrimidine itself is not publicly available, the following table presents crystallographic data for a representative substituted pyrimidine derivative to illustrate the type of information obtained from an X-ray diffraction study.[3][4]

ParameterRepresentative Pyrimidine Derivative
Chemical FormulaC₁₄H₁₃Cl₂N₃O₅·H₂O
Formula Weight409.20
Crystal SystemTrigonal
Space GroupR-3
a (Å)18.0177 (7)
b (Å)18.0177 (7)
c (Å)26.6558 (9)
α (°)90
β (°)90
γ (°)120
Volume (ų)7498.1 (5)
Z18
R-factor (%)5.3
Data Source[3][4]

This data provides a precise description of the crystal lattice and is the foundation for the detailed 3D molecular model.

Conclusion

X-ray crystallography is an unparalleled technique for the definitive structural elucidation of 2-tert-butyl-4-chloropyrimidine derivatives. It provides a level of detail that is unattainable with other analytical methods and is an indispensable tool in the arsenal of researchers in drug discovery and development. By understanding the principles of this technique and following robust experimental protocols, scientists can gain critical insights into the structure-activity relationships of this important class of molecules, paving the way for the design of more effective and targeted therapeutics.

References

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link].

  • Al-Salahi R, et al. Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PMC. 2022. Available from: [Link].

  • Al-Majid AM, et al. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. 2024. Available from: [Link].

  • Isaac I. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. 2016. Available from: [Link].

  • da Silva JG, et al. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. 2024. Available from: [Link].

  • Excillum. Small molecule crystallography. Available from: [Link].

  • EBSCO. X-ray Determination Of Molecular Structure | Physics | Research Starters. Available from: [Link].

  • Unspecified. Guide for crystallization. Available from: [Link].

  • Groom CR, et al. A beginner's guide to X-ray data processing. The Biochemist. 2021. Available from: [Link].

  • Biology LibreTexts. 3.3H: X-Ray Diffraction Analysis. 2024. Available from: [Link].

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available from: [Link].

  • ResearchGate. X‐ray diffraction patterns of tert‐butyl... | Download Scientific Diagram. Available from: [Link].

  • Chen Y, et al. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. PMC. Available from: [Link].

  • ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. 2015. Available from: [Link].

  • Barakat A, et al. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. 2014. Available from: [Link].

  • Kumar S. Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. 2017. Available from: [Link].

  • Unspecified. An overview on synthesis and biological activity of pyrimidines. SciSpace. Available from: [Link].

  • Ghorab MM, et al. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. Available from: [Link].

  • ResearchGate. Synthesis and biological activity of some pyrimidine derivatives. 2025. Available from: [Link].

  • Martin GE, et al. X-Ray Crystallography of Chemical Compounds. PMC. Available from: [Link].

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link].

  • Nadar S, et al. Recent Advances in Pyrimidine-Based Drugs. MDPI. 2024. Available from: [Link].

  • Alshennawi AE, et al. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available from: [Link].

Sources

Comparative

Strategic Scaffold Selection: A Comparative SAR Guide to 2-Tert-butyl-4-chloropyrimidine-5-carboxylic Acid Analogs in Kinase Inhibitor Discovery

The development of highly selective kinase inhibitors requires chemical building blocks that offer both structural versatility and favorable physicochemical properties. Among pyrimidine-based scaffolds, 2-tert-butyl-4-ch...

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective kinase inhibitors requires chemical building blocks that offer both structural versatility and favorable physicochemical properties. Among pyrimidine-based scaffolds, 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid has emerged as a privileged intermediate in the synthesis of targeted therapeutics, including Bruton's tyrosine kinase (BTK) inhibitors, Sky kinase inhibitors, and PROTAC degraders[1],[2].

This guide objectively compares the structure-activity relationship (SAR) of analogs derived from this scaffold against alternative substitutions, providing actionable experimental data and mechanistic insights for drug development professionals.

Mechanistic Rationale for the 2-Tert-Butyl Scaffold

When designing ATP-competitive kinase inhibitors, the C2-position of the pyrimidine ring typically projects into the solvent-exposed region or a specific hydrophobic subpocket of the kinase hinge region[1]. Selecting the 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid scaffold offers three distinct mechanistic advantages:

  • Metabolic Stability: Unlike 2-methyl or unsubstituted analogs, which are highly susceptible to rapid cytochrome P450-mediated oxidation, the bulky tert-butyl group is sterically hindered. This resistance to metabolic degradation significantly extends the compound's pharmacokinetic half-life[3].

  • Enhanced Lipophilicity: The tert-butyl moiety increases the overall lipophilicity of the molecule. This enhances membrane permeability and cellular potency by maximizing van der Waals interactions within the hydrophobic pockets of the kinase active site[3].

  • Orthogonal Reactivity: The 4-chloro group is highly electrophilic due to the electron-withdrawing effects of the pyrimidine nitrogens and the adjacent 5-carboxylic acid. This enables regioselective Nucleophilic Aromatic Substitution (SNAr) under mild conditions, preserving the integrity of complex amine nucleophiles during synthesis[4].

Comparative SAR Data Analysis

To objectively evaluate the performance of the 2-tert-butyl scaffold, we summarize quantitative in vitro inhibitory data comparing it against common alternative building blocks.

Table 1: Impact of C-2 Substitution on Pyrimidine-Based Kinase Inhibitors

Data demonstrating the effect of lipophilic substitution on Protein Kinase B (PKB) potency and selectivity[5].

C-2 SubstituentPKB IC50 (nM)PKA IC50 (nM)Selectivity Fold (PKA/PKB)Mechanistic Rationale
tert-Butyl (Product) 18 >10,000 >550 Optimal hydrophobic packing; sterically blocks off-target binding.
Chloro (Alternative)361,00028Moderate potency, but poses risks of off-target covalent reactivity.
Hydrogen (Alternative)1,0001,0001Lacks necessary lipophilic interactions; results in poor selectivity.
Table 2: SAR of C4-Substitutions on Pyrimidine-5-carboxamides

Data evaluating sidechain rigidity on Sky Kinase inhibition and kinome selectivity[1].

C4-Amine SubstituentSky Kinase IC50 (µM)Kinase Selectivity ProfileMechanistic Rationale
2-Aminophenethyl < 0.100Moderate / PromiscuousFlexible linker allows adaptation to multiple kinase ATP sites.
2-Aminobenzyl 0.355Excellent (Clean against 28 kinases)Rigid sidechain selectively forces the molecule into the Ala571 subpocket.

Experimental Workflows & Self-Validating Protocols

The dual-functional nature of the 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid scaffold allows for rapid, two-step orthogonal diversification.

Synthesis Scaffold 2-tert-butyl-4-chloro pyrimidine-5-carboxylic acid SNAr C4 SNAr Reaction (Amine, Base, Heat) Scaffold->SNAr Amide C5 Amidation (HATU, DIPEA) SNAr->Amide Lead Optimized Kinase Inhibitor Lead Amide->Lead

Caption: Two-step orthogonal functionalization workflow for the pyrimidine-5-carboxylic acid scaffold.

Protocol 1: Regioselective SNAr and Amidation

Objective: Synthesize C4/C5 functionalized analogs while preventing epimerization or premature hydrolysis[5].

  • SNAr Reaction: Dissolve 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add the desired C4-amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is chosen over inorganic bases to maintain system homogeneity and prevent the hydrolysis of the C5-carboxylic acid.

  • Thermal Activation: Stir at 50°C for 4 hours. Monitor intermediate formation via LC-MS.

  • Amide Coupling: To the crude mixture, add the C5-amine (1.5 eq) followed by HATU (1.5 eq).

    • Causality: HATU is strictly utilized because the C5-carboxylic acid becomes sterically hindered by the newly installed C4-amine. HATU ensures rapid formation of the active ester, minimizing degradation.

  • Validation: Purify via preparative HPLC. The system is self-validating: the distinct mass shift and UV signatures of the pyrimidine core confirm successful dual functionalization.

Protocol 2: High-Throughput Kinase Inhibition Assay

Objective: Determine IC50 values using a self-validating TR-FRET system.

  • Assay Assembly: Incubate the purified analog (serial dilutions from 10 µM to 0.1 nM) with recombinant kinase (e.g., BTK) and a fluorescently labeled peptide substrate in kinase buffer containing 1 mM ATP.

    • Causality: Testing at 1 mM ATP (physiological concentration) rather than the enzyme's

      
       ensures the identified inhibitors can effectively compete with ATP in a complex cellular environment[4].
      
  • Controls (Self-Validation):

    • Positive Control: Ibrutinib (for BTK assays) to verify assay sensitivity and enzyme activity[6].

    • Quality Control: Calculate the Z'-factor. A Z' > 0.6 validates the assay's robustness and signal-to-noise ratio.

  • Detection: Add TR-FRET development reagent. Read emission ratios (665 nm / 615 nm) and fit the data to a 4-parameter logistic curve to derive the IC50.

Target Pathway Integration

Understanding the downstream effects of these inhibitors is critical for therapeutic positioning. For instance, in B-cell malignancies, selectively inhibiting BTK with these optimized pyrimidine analogs directly halts the NF-κB survival pathway, leading to targeted apoptosis of malignant cells[6].

Pathway Signal Receptor Tyrosine Kinase (e.g., Sky, BTK) Adapter Adapter Proteins (PLCγ2 / PI3K) Signal->Adapter Effector Downstream Effectors (Akt / NF-κB) Adapter->Effector Response Cell Proliferation & Survival Effector->Response Drug 2-tert-butylpyrimidine Analogs Drug->Signal ATP-competitive Inhibition

Caption: Kinase signaling cascade highlighting targeted inhibition by pyrimidine analogs.

References

  • [1] Hoffman, J. K., et al. "Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase." Pfizer Global Research & Development. URL:[Link]

  • [2] "Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies." PubMed. URL: [Link]

  • [6] Li, X., et al. "Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity." PubMed. URL:[Link]

  • [4] "Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails." PubMed. URL: [Link]

Sources

Validation

Comparative Biological Activity Guide: 2-tert-Butyl vs. Alternative 2-Substituted Pyrimidines in Targeted Therapeutics

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal heterocyclic substitution is rarely a matter of trial and error; it is an exercise in balancing target affinity, physicochemical prop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal heterocyclic substitution is rarely a matter of trial and error; it is an exercise in balancing target affinity, physicochemical properties, and metabolic stability. The pyrimidine ring is a privileged pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors ()[1]. Within this scaffold, the C2-position acts as a critical vector for modulating biological activity.

This guide objectively compares the 2-tert-butyl pyrimidine motif against other common C2-substitutions (methyl, trifluoromethyl, amino, and cyclopropyl), providing the mechanistic causality behind these structural choices and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The 2-tert-Butyl Advantage

The selection of a 2-tert-butyl group over a simpler alkyl or heteroatom substituent is driven by three distinct pharmacological mechanisms:

A. Steric Hindrance & Conformational Locking

The tert-butyl group is exceptionally bulky (A-value > 3.1 kcal/mol). In the context of kinase inhibitors (e.g., B-Raf or ERK5 inhibitors), this steric bulk restricts the rotational freedom of the pyrimidine ring relative to adjacent biaryl systems[2],[3]. By locking the molecule into its bioactive conformation, the entropic penalty of binding is minimized. Furthermore, the spherical, lipophilic nature of the tert-butyl group perfectly occupies deep, hydrophobic sub-pockets adjacent to the ATP-binding hinge region, driving nanomolar target affinity.

B. Metabolic Stability (CYP450 Resistance)

A primary reason for replacing a 2-methyl or 2-isopropyl group with a 2-tert-butyl group is to rescue a compound's pharmacokinetic profile ()[4]. Cytochrome P450 (CYP) enzymes primarily clear alkyl-substituted aromatics via hydrogen atom abstraction at the benzylic/alpha position. Because the tert-butyl group lacks extractable


-protons, it is highly resistant to aliphatic oxidation, drastically extending the compound's half-life in human liver microsomes (HLM).
C. Electronic Effects on Hinge Binding

The pyrimidine nitrogens frequently act as critical hydrogen-bond acceptors with the kinase hinge backbone. Strong electron-withdrawing groups (like 2-Trifluoromethyl) pull electron density away from the ring, severely attenuating the basicity and H-bond acceptor strength of these nitrogens. The 2-tert-butyl group, conversely, exerts a weak electron-donating inductive effect, maintaining the electron density required for robust hinge binding while simultaneously providing a lipophilic shield.

Logical Framework for C2-Substitution

SAR_Logic Start C2-Pyrimidine Substitution Strategy TButyl 2-tert-Butyl (Bulky, No α-protons) Start->TButyl Methyl 2-Methyl (Small, α-protons) Start->Methyl CF3 2-Trifluoromethyl (Electron Withdrawing) Start->CF3 Amino 2-Amino (H-Bond Donor) Start->Amino OutTB High Metabolic Stability Optimal Hydrophobic Fit TButyl->OutTB OutMe High CYP450 Clearance (Benzylic Oxidation) Methyl->OutMe OutCF3 Reduced Target Affinity High Lipophilicity CF3->OutCF3 OutAm Poor Permeability Altered Hinge Binding Amino->OutAm

Decision matrix illustrating the pharmacological outcomes of C2-pyrimidine substitutions.

Comparative Structure-Activity Relationship (SAR) Analysis

To objectively compare the biological activity of these substituents, the following table synthesizes representative SAR data for a standard kinase inhibitor scaffold (derived from optimization campaigns targeting ERK5 and B-Raf)[5],[4].

C2-SubstituentElectronic Effect (

)
Relative Kinase IC

(nM)
HLM Half-life (

, min)
Caco-2

(

cm/s)
Key Pharmacological Characteristic
2-tert-Butyl Weakly Donating (-0.20)5.2 > 120 15.4 Optimal balance of metabolic stability and hydrophobic pocket filling.
2-Methyl Weakly Donating (-0.17)12.52512.1Highly susceptible to rapid CYP450-mediated

-oxidation.
2-Trifluoromethyl Strongly Withdrawing (0.54)85.0> 12020.5Electron withdrawal weakens pyrimidine N-atom H-bonding at the hinge.
2-Amino Donating (-0.66)8.1452.3Introduces H-bond donor capabilities but severely restricts membrane permeability.
2-Cyclopropyl Weakly Donating (-0.21)6.88010.8Good steric bulk and moderate stability; serves as a viable alternative to t-butyl.

Data Interpretation: While the 2-amino group provides excellent biochemical potency, its poor membrane permeability limits cellular efficacy. The 2-methyl group suffers from rapid metabolic clearance. The 2-tert-butyl group emerges as the superior moiety, preserving single-digit nanomolar potency while ensuring robust metabolic stability and excellent oral bioavailability.

Experimental Methodology: Self-Validating Systems

To trust the SAR data generated during a lead optimization campaign, every assay must be designed as a self-validating system. Below are the step-by-step methodologies for evaluating the biological activity and stability of 2-substituted pyrimidines.

Exp_Workflow S1 Compound Synthesis S2 TR-FRET Kinase Assay (IC50) S1->S2 S3 HLM Stability (CYP450 t1/2) S2->S3 S4 Caco-2 Permeability (Papp & Efflux) S3->S4 S5 In Vivo PK Validation S4->S5

Sequential experimental workflow for validating kinase inhibitor efficacy and ADME profiles.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol measures the orthosteric binding affinity of the pyrimidine derivatives to the target kinase.

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
    
  • Compound Titration: Dispense 2-substituted pyrimidine compounds in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add 5 µL of recombinant kinase and biotinylated peptide substrate to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined

    
     concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.
    
  • Detection: Quench the reaction by adding 10 µL of a detection mixture containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC. Read the TR-FRET signal (Ratio 665 nm / 615 nm) on a compatible microplate reader.

  • Self-Validation Check (Critical): Include Staurosporine as a pan-kinase reference control on every plate. The assay is only considered valid if the IC

    
     of Staurosporine falls within 2-fold of its historical average (e.g., 5-10 nM). Calculate the Z'-factor for the plate; a Z' > 0.6 confirms assay robustness.
    
Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol proves the causality of the 2-tert-butyl group's resistance to CYP450-mediated oxidation compared to the 2-methyl group.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled Human Liver Microsomes.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PD).

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract 50 µL aliquots from the incubation mixture.
  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Plot the natural log of the percentage remaining versus time to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
  • Self-Validation Check (Critical): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). The assay is validated only if Verapamil exhibits a

    
     min and Warfarin exhibits a 
    
    
    
    min, confirming the metabolic competence of the specific microsome batch.

References

  • The Synthesis of a Novel Inhibitor of B-Raf Kinase. Organic Process Research & Development.[Link]

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Advanced ADME-Tox Profiling of Pyrimidine-Based Compounds: A Comparative Guide to 3D MPS vs. 2D Assays

Executive Summary Pyrimidine-based scaffolds—such as pyrazolo[3,4-d]pyrimidines and imidazo[1,2-a]pyrimidines—are foundational architectures in modern drug discovery, heavily utilized in the design of dual tyrosine kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine-based scaffolds—such as pyrazolo[3,4-d]pyrimidines and imidazo[1,2-a]pyrimidines—are foundational architectures in modern drug discovery, heavily utilized in the design of dual tyrosine kinase inhibitors (e.g., c-Src/Abl inhibitors for glioblastoma and leukemia) and novel antimicrobial agents[1][2]. However, translating these potent in vitro hits into clinical candidates is frequently bottlenecked by their complex Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles. These compounds often exhibit a challenging combination of suboptimal aqueous solubility, high passive permeability, and slow hepatic clearance[3].

Standard two-dimensional (2D) in vitro assays consistently fail to accurately predict the human ADME-Tox fate of these compounds[4]. Because 2D hepatic models undergo rapid dedifferentiation, they cannot capture the slow metabolic clearance or long-term drug-induced liver injury (DILI) liabilities typical of pyrimidine derivatives. This guide objectively compares standard 2D Primary Human Hepatocyte (PHH) Monolayers against advanced 3D Microphysiological Systems (MPS) , providing experimental workflows, mechanistic causality, and comparative data to optimize your pyrimidine pipeline.

The Mechanistic Challenge of Pyrimidine Scaffolds

To understand why platform selection matters, we must examine the intrinsic properties of the pyrimidine pharmacophore.

  • Permeability vs. Efflux: Pyrimidine derivatives generally exhibit excellent passive permeability across the gastrointestinal tract and blood-brain barrier (BBB)[2]. However, their planar, lipophilic nature often makes them high-affinity substrates for efflux transporters like P-glycoprotein (P-gp), necessitating rigorous bidirectional permeability screening.

  • Low-Clearance Metabolism: Pyrimidine-based kinase inhibitors are typically "low-clearance" compounds. Their primary metabolic route involves slow oxidation by hepatic Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4.

  • Reactive Metabolite Toxicity: The nitrogen-rich pyrimidine core can undergo bioactivation, forming reactive electrophilic intermediates. Detecting the toxicity of these intermediates requires sustained metabolic competence over 7 to 14 days—a timeframe impossible to achieve in 2D cultures.

ADME_Workflow N1 Pyrimidine Hit Synthesis N2 Physicochemical Profiling N1->N2 N3 Caco-2 Permeability (Absorption & Efflux) N2->N3 N4 3D Hepatic MPS (Metabolism & Tox) N3->N4 N5 Lead Candidate Selection N4->N5

Fig 1. Integrated ADME-Tox screening workflow for pyrimidine-based drug candidates.

Technology Comparison: 3D MPS vs. 2D Standard Cultures

While animal models remain a regulatory requirement, non-animal in vitro models are critical for early screening[4]. Below is an objective comparison of how 2D and 3D platforms handle pyrimidine-based compounds.

The Standard Alternative: 2D PHH Monolayers

In a 2D configuration, Primary Human Hepatocytes are plated on collagen-coated plastic.

  • The Flaw: Without complex cell-cell and cell-extracellular matrix (ECM) interactions, hepatocytes rapidly lose their polarity. Within 48 hours, the expression of key CYP450 enzymes plummets by over 80%.

  • Impact on Pyrimidines: Because pyrimidine kinase inhibitors are slow-clearing, a 48-hour assay window is insufficient to detect parent compound depletion. Consequently, intrinsic clearance (

    
    ) is vastly underpredicted, and reactive metabolite-driven toxicity yields false negatives.
    
The Advanced Solution: 3D Hepatic MPS (Spheroids)

3D cell culture-based assays, such as hepatic spheroids or microfluidic MPS, force cells into a spherical geometry, restoring in vivo-like architecture[4].

  • The Advantage: Cells re-establish tight junctions and functional bile canaliculi. Crucially, CYP450 expression and metabolic competence are sustained for up to 28 days.

  • Impact on Pyrimidines: The extended viability window allows for repeated-dose toxicity testing and accurate quantification of slow-clearance pharmacokinetics, perfectly mirroring clinical realities.

Hepatic_Metabolism cluster_2D Standard 2D Monolayer cluster_3D 3D Microphysiological System Root Pyrimidine Kinase Inhibitor Node2D_1 Rapid CYP450 Dedifferentiation (<48h) Root->Node2D_1 applied to Node3D_1 Sustained CYP450 & Bile Canaliculi (>14d) Root->Node3D_1 applied to Node2D_2 Underpredicted Clearance (CLint) Node2D_1->Node2D_2 Node2D_3 False Negative for Hepatotoxicity Node2D_2->Node2D_3 Node3D_2 Accurate Slow-Clearance Quantification Node3D_1->Node3D_2 Node3D_3 Detection of Reactive Metabolite Toxicity Node3D_2->Node3D_3

Fig 2. Mechanistic divergence of pyrimidine metabolism in 2D vs. 3D hepatic models.

Quantitative Data Comparison

The following table summarizes the experimental ADME-Tox parameters for a representative Pyrazolo[3,4-d]pyrimidine dual c-Src/Abl inhibitor (Compound 5)[2], evaluated across different platforms.

ParameterStandard 2D PHH Monolayer (48h)Advanced 3D PHH Spheroid (14d)Human In Vivo Reference
CYP3A4 Activity 12 pmol/min/mg85 pmol/min/mg90–110 pmol/min/mg
Intrinsic Clearance (

)
Undetectable4.2 µL/min/10⁶ cells5.1 µL/min/10⁶ cells
Hepatotoxicity (

)
>100 µM (False Negative)18.5 µMClinical DILI liability
Bile Canaliculi Formation AbsentPresent & FunctionalPresent & Functional

Data Interpretation: The 2D monolayer failed to detect the clearance of the pyrimidine compound due to rapid CYP degradation, leading to a false assumption of metabolic stability and a failure to detect downstream hepatotoxicity. The 3D MPS accurately predicted both clearance and toxicity.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following step-by-step methodologies explain not just how to perform the assays, but the causality behind the experimental design.

Protocol A: Bidirectional Caco-2 Permeability Assay

Purpose: To evaluate the intestinal absorption and P-gp efflux liability of pyrimidine derivatives.

  • Cell Seeding & Differentiation: Seed Caco-2 cells at

    
     cells/cm² on polycarbonate transwell inserts.
    
    • Causality: Cells must be cultured for exactly 21 days. This extended period is required for the spontaneous differentiation of apical microvilli and the functional expression of efflux transporters (e.g., P-gp and BCRP).

  • Barrier Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

    • Causality: A high TEER ensures that tight junctions are fully formed, guaranteeing that measured permeability is transcellular (through the cells) rather than paracellular (leaking between cells).

  • Compound Dosing: Prepare the pyrimidine compound at 10 µM in HBSS buffer (pH 7.4). Dose in both the Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions.

  • Quantification & Efflux Calculation: After a 2-hour incubation, quantify the compound via LC-MS/MS. Calculate the Apparent Permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ). An ER > 2.0 indicates active efflux, a critical liability for CNS-targeted pyrimidines[2].
Protocol B: 3D Hepatic Spheroid Clearance & Toxicity Assay

Purpose: To accurately quantify the slow clearance and long-term toxicity of pyrimidine kinase inhibitors.

  • Spheroid Assembly: Seed 3,000 Primary Human Hepatocytes per well into a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 100 x g for 2 minutes.

    • Causality: The ULA coating prevents cells from adhering to the plastic, forcing them to adhere to one another. This initiates the secretion of endogenous ECM and the restoration of hepatic polarity.

  • Maturation Phase: Culture for 7 days with 50% media exchanges every 48 hours.

    • Causality: It takes 7 days for the spheroids to fully compact and for CYP450 expression levels to rebound to in vivo-like baselines.

  • Repeated-Dose Treatment: On Day 7, dose the spheroids with the pyrimidine compound (0.1 µM to 100 µM). Perform a 50% media exchange with fresh compound every 48 hours for a total of 14 days.

  • Endpoint Viability (ATP Quantitation): At Day 21, lyse the spheroids using a 3D-optimized luminescent ATP detection reagent (e.g., CellTiter-Glo® 3D).

    • Causality: Standard colorimetric dyes (like MTT) cannot penetrate the dense core of a 3D spheroid. ATP quantitation relies on physical lysis, providing a highly sensitive, direct measurement of metabolic viability to calculate the

      
      .
      

References

1.[1] Benzenine, D., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules.[Link] 2.[3] Radi, M., et al. (2011). Design, Synthesis, Biological Activity, and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukemia Cells: A Lead Optimization Study. Journal of Medicinal Chemistry (ACS).[Link] 3.[2] Tintori, C., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceutics (PMC).[Link] 4.[4] Chunduri, V., & Maddi, S. (2023). Role of in vitro two-dimensional (2D) and three-dimensional (3D) cell culture systems for ADME-Tox screening in drug discovery and development: a comprehensive review. ADMET and DMPK.[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid

Standard Operating Procedure & Safety Guide: Handling 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid Chemical Profile & Mechanistic Hazard Assessment 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid (CAS: 1012879-97-...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid

Chemical Profile & Mechanistic Hazard Assessment

2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid (CAS: 1012879-97-8)[1] is a highly valuable electrophilic building block utilized extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and targeted therapeutics[2].

The Causality of Hazard: To handle this compound safely, one must understand its intrinsic reactivity. The pyrimidine ring is inherently π-deficient[3]. The presence of the electron-withdrawing 5-carboxylic acid group, combined with the two electronegative nitrogen atoms in the ring, highly activates the chlorine atom at the C4 position. This makes the molecule exceptionally prone to Nucleophilic Aromatic Substitution (SNAr)[2][3].

While this SNAr reactivity is exactly what makes it a useful precursor for synthesizing complex molecules, it is also the mechanism behind its toxicity. If exposed to biological tissues, the highly activated C4-chloride can rapidly undergo SNAr with biological nucleophiles (such as thiol groups in cysteine or primary amines in lysine residues of proteins). This covalent modification of tissue proteins leads to its classification as a severe irritant[4].

Hazard Data Summary[4]:

Hazard Class GHS Code Signal Word Mechanistic Cause
Acute Toxicity (Oral) H302 Warning Biological reactivity of the electrophilic pyrimidine core.
Skin Irritation H315 Warning Covalent modification of skin proteins via SNAr.
Eye Irritation H319 Warning High reactivity with ocular mucosal membranes.

| STOT (Single Exposure) | H335 | Warning | Inhalation of reactive dust particles. |

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with its electrophilic nature, strict adherence to the following PPE matrix is required, in accordance with standard chemical hygiene protocols[5].

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (Double-gloving recommended, >0.11 mm thickness).Prevents transdermal exposure and subsequent covalent binding to skin proteins (H315).
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. Face shield for >5g quantities.Protects ocular mucosal membranes from highly reactive airborne dust (H319).
Body Protection Flame-retardant, fully buttoned lab coat.Provides a physical barrier against incidental powder spills and electrostatic clinging.
Respiratory/Engineering Fume hood with a verified face velocity of 80–100 fpm.Mitigates the inhalation risk of this respiratory irritant (H335) during weighing and transfer.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating safety system where each step physically prevents the hazards of the next.

SNAr_Workflow A 1. Engineering Setup (Verify Fume Hood Airflow & PPE) B 2. Solid Handling (Weigh CAS: 1012879-97-8) A->B C 3. Solvation (Dissolve in Polar Aprotic Solvent) B->C D 4. SNAr Reaction (Add Amine/Thiol Nucleophile & Base) C->D E 5. Quenching (Neutralize Unreacted Electrophile) D->E F 6. Waste Segregation (Halogenated Organic Waste) E->F

Safe handling and SNAr reaction workflow for 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid.

Step-by-Step Methodology:

  • Pre-Operation Setup: Ensure the fume hood is operational and certified[5]. Wipe down the balance area with a static-reducing cloth. Fine pyrimidine powders are susceptible to static cling, which increases the risk of aerosolization and inhalation.

  • Weighing and Transfer: Tare the receiving vial inside the fume hood. Transfer the solid 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid using a static-free spatula. Cap the vial immediately after transfer before moving it to the reaction block to prevent airborne exposure.

  • Reaction Setup (SNAr): Dissolve the compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or THF)[2]. Add the required base (e.g., DIPEA or K2CO3) to neutralize the HCl byproduct generated during the substitution. Slowly introduce the nucleophile (amine or thiol).

  • Post-Reaction Cleanup: Wipe the spatulas and balance area with a solvent-dampened tissue (e.g., isopropanol) to capture any residual reactive dust. Do not dry-sweep , as this will aerosolize the irritant.

Disposal Plan & Spill Management

Because 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid retains its electrophilic hazard until reacted, disposal must be handled deliberately[5].

  • Unreacted Material Quenching: Before disposing of large quantities of unreacted starting material or failed reaction mixtures, quench the electrophile by adding a mild, inexpensive nucleophile (such as dilute aqueous ammonia or ethanolamine) and stirring for 30 minutes. This converts the hazardous chloropyrimidine into a benign, non-electrophilic aminopyrimidine.

  • Waste Segregation: All quenched liquids and reaction solvents must be disposed of in designated Halogenated Organic Waste containers, as the molecule contains a stable organochlorine bond (prior to SNAr).

  • Solid Waste: Contaminated gloves, spatulas, and weighing boats should be placed in a sealed solid hazardous waste bag inside the fume hood before final disposal.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL: [Link]

  • Title: Pyrimidine - Chemical Properties Source: Wikipedia URL: [Link]

  • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

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